IACS-9571
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBRUSSCIAOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-9571: A Potent and Selective Chemical Probe for the TRIM24 and BRPF1 Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] This chemical probe demonstrates excellent cellular potency and favorable pharmacokinetic properties, making it a valuable tool for investigating the biological functions of TRIM24 and BRPF1 in vitro and in vivo.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a depiction of the key signaling pathways in which its targets are involved.
Introduction
Epigenetic regulation is a critical layer of control for gene expression, and "reader" domains that recognize specific post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues. The bromodomain-containing proteins TRIM24 and BRPF1 have emerged as compelling targets in oncology and other therapeutic areas due to their roles in transcriptional regulation and their implications in various cancers.[1][3][4]
This compound was developed through a structure-guided design approach to create a potent and selective chemical probe to interrogate the function of the TRIM24 and BRPF1 bromodomains.[1][3][4] Its dual inhibitory activity allows for the simultaneous modulation of two key epigenetic regulators.
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions alters the recruitment of transcriptional machinery to chromatin, thereby modulating gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Binding Affinity of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [1][2][3] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [1][2][3] |
| TRIM24 | AlphaScreen | IC50 | 7.6 - 8 | [1][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| HeLa | AlphaLISA | EC50 | 50 | [1][2][3] |
Table 3: Selectivity Profile of this compound
| Bromodomain | Fold Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [5][6] |
| BRPF3 | 21-fold | [5][6] |
| BAZ2B | Weaker affinity (Kd = 400 nM) | [6] |
| TAF1 (BD2) | Weaker affinity (Kd = 1,800 nM) | [6] |
| BRD4 (BD1) | >7,700-fold | [6] |
| BRD4 (BD2) | >7,700-fold | [6] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Biochemical AlphaScreen Assay for TRIM24 Inhibition
This assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone H3 peptide.
-
Materials:
-
His-tagged TRIM24 protein (e.g., PHD-bromodomain construct)
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K23Ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT
-
384-well white opaque microplates (e.g., Optiplate-384)
-
-
Protocol:
-
Prepare a solution of His-TRIM24 and biotinylated-H3K23Ac peptide in assay buffer. Optimal concentrations should be determined empirically but a starting point is 5 nM of protein and 15 nM of peptide.
-
Add 5 µL of the protein/peptide mixture to the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). For this compound, a starting concentration of 10 µM with 3-fold serial dilutions is appropriate.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer at a final concentration of 20 µg/mL each. Add 10 µL of this bead suspension to each well under subdued light.
-
Seal the plate and incubate for 1-2.5 hours at room temperature in the dark with gentle shaking.
-
Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular AlphaLISA Assay for TRIM24 Target Engagement
This assay measures the displacement of TRIM24 from endogenous histone H3 in a cellular context.
-
Materials:
-
HeLa cells ectopically expressing FLAG-tagged TRIM24
-
This compound or other test compounds
-
Histone Extraction Buffer
-
Anti-FLAG Acceptor beads (PerkinElmer)
-
Biotinylated anti-histone H3 antibody
-
Streptavidin-coated Donor beads (PerkinElmer)
-
384-well white opaque microplates
-
-
Protocol:
-
Seed HeLa cells expressing FLAG-TRIM24 in 384-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., starting from 10 µM) for 2 hours.
-
Lyse the cells and extract histones according to an optimized protocol that preserves the TRIM24-histone interaction.
-
Add a mixture of Anti-FLAG Acceptor beads and biotinylated anti-histone H3 antibody to the cell lysates.
-
Incubate for 1 hour at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate EC50 values by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of this compound to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the dissociation constant (Kd).
-
Materials:
-
Purified TRIM24 or BRPF1 bromodomain protein
-
This compound
-
ITC Buffer: A buffer in which both the protein and compound are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Isothermal Titration Calorimeter
-
-
Protocol:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-300 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., an initial small injection followed by multiple larger injections).
-
Perform the titration experiment, injecting the compound into the protein solution.
-
Integrate the heat signals and subtract the heat of dilution (determined from injecting the compound into buffer alone).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRIM24 and BRPF1, as well as a typical experimental workflow for inhibitor characterization.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
IACS-9571 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-9571, a potent and selective chemical probe used in the study of epigenetic regulation. We will explore its mechanism of action, summarize its biochemical and cellular activities, detail relevant signaling pathways, and provide comprehensive experimental protocols for its use in research settings.
Introduction
This compound is a high-affinity, selective dual inhibitor of the bromodomains of Tripartite Motif Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] Both TRIM24 and BRPF1 are crucial epigenetic "reader" proteins that recognize acetylated lysine residues on histone tails, thereby playing a significant role in the regulation of gene expression.[1] Overexpression of TRIM24 has been correlated with poor prognoses in various cancers, while BRPF1 is a key scaffolding protein for histone acetyltransferase (HAT) complexes.[1][3][4] this compound serves as a valuable chemical tool for investigating the biological functions of these bromodomains in both normal physiology and disease states.[1][5]
Mechanism of Action
Epigenetic reader proteins bind to specific post-translational modifications on histone tails to regulate chromatin structure and gene transcription. The bromodomain is a conserved protein module that specifically recognizes acetylated lysine (KAc) residues.[1]
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the bromodomains of TRIM24 and BRPF1. This binding event physically obstructs the interaction between the bromodomains and their natural ligands—acetylated histone tails. By displacing TRIM24 and BRPF1 from chromatin, this compound can modulate the transcription of target genes.[1][6] Notably, this compound exhibits high selectivity and does not interact with the bromodomain and extra-terminal (BET) subfamily of bromodomains, such as BRD4.[7][8][9]
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its potency, affinity, and selectivity. The key quantitative data are summarized below.
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC₅₀ | TRIM24 | 7.6 nM - 8 nM | AlphaScreen | [1][8][9][10] |
| K_d_ | TRIM24 | 1.3 nM | - | [7][8] |
| TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][3][4][9][10] | |
| BRPF1 | 2.1 nM | - | [7][8] | |
| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][3][4][9][10] | |
| EC₅₀ | Cellular Target | 50 nM | AlphaLISA | [1][3][4][7][8] |
| Selectivity | vs. BRD4 | >7,700-fold | - | [7][8][9] |
| vs. BRPF2 | 9-fold | - | [5][7][8] | |
| vs. BRPF3 | 21-fold | - | [5][7][8] | |
| Pharmacokinetics | Bioavailability (F) | 29% (in mice) | In vivo studies | [1][3][4] |
Signaling Pathways and Biological Effects
Role of TRIM24 and BRPF1 in Gene Regulation
TRIM24 and BRPF1 are integral components of larger protein complexes that regulate gene expression.
-
TRIM24 acts as a transcriptional co-regulator. Its tandem PHD-bromodomain module allows it to read combinatorial histone marks, such as unmodified Histone 3 at lysine 4 (H3K4me0) and acetylated Histone 3 at lysine 23 (H3K23ac).[1] This binding localizes TRIM24 to specific chromatin regions where it can repress or activate gene transcription, in some contexts acting as a co-repressor for nuclear receptors like the retinoic acid receptor.[1]
-
BRPF1 is a scaffold protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] By recruiting these HAT enzymes to chromatin, BRPF1 facilitates histone acetylation, a mark generally associated with active transcription.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
An In-Depth Technical Guide to IACS-9571: A Dual Inhibitor of TRIM24 and BRPF1 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5][6][7] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] Dysregulation of bromodomain-containing proteins is implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, cellular activity, and the preclinical experimental protocols used for its characterization. Furthermore, it delves into the signaling pathways modulated by its targets, TRIM24 and BRPF1, offering a basis for understanding its therapeutic potential.
Introduction to this compound and Bromodomain Inhibition
This compound was developed through a structure-guided design approach to create a high-affinity ligand for the bromodomains of TRIM24 and BRPF1.[1][7] These two proteins are involved in transcriptional regulation and have been linked to the progression of various cancers. TRIM24 is overexpressed in several cancers and is associated with poor prognosis, while BRPF1 is a key component of histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, which are frequently dysregulated in leukemia.[1][7] By inhibiting the bromodomains of TRIM24 and BRPF1, this compound disrupts their ability to recognize acetylated histones, thereby modulating gene expression programs that contribute to cancer cell proliferation and survival.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound [1][2][3][4][5][6][7]
| Target | Assay Type | Parameter | Value (nM) |
| TRIM24 | AlphaScreen | IC₅₀ | 7.6[1] |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31[1][2][4][5][6][7] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14[1][2][4][5][6][7] |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay Type | Parameter | Value (nM) |
| HeLa | AlphaLISA | EC₅₀ | 50[1] |
Table 3: Selectivity Profile of this compound [6]
| Bromodomain | Selectivity vs. TRIM24 (Fold) |
| BRPF2 | 9 |
| BRPF3 | 21 |
| BAZ2B | Weaker affinity (Kd = 400 nM) |
| TAF1 (second domain) | Weaker affinity (Kd = 1,800 nM) |
| BRD4 (BD1 and BD2) | >7,700 |
Signaling Pathways
The inhibition of TRIM24 and BRPF1 by this compound impacts distinct signaling pathways critical for cancer pathogenesis.
TRIM24 Signaling
TRIM24 acts as a transcriptional co-activator and is implicated in several oncogenic signaling pathways. Notably, it can be recruited to chromatin by acetylated histones, where it can then recruit other transcription factors, such as STAT3, to activate the expression of genes involved in cell proliferation and survival. The diagram below illustrates a simplified workflow of TRIM24-mediated transcriptional activation.
Caption: TRIM24 recruitment to chromatin and subsequent gene activation, inhibited by this compound.
BRPF1 and the MOZ/MORF Complex
BRPF1 is a scaffolding protein essential for the assembly and activity of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a critical role in regulating gene expression, and their dysregulation is associated with leukemia. The following diagram depicts the assembly of the MOZ/MORF complex and its function.
Caption: The scaffolding role of BRPF1 in the MOZ/MORF HAT complex.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.
AlphaScreen™ Biochemical Assay
This assay was used to determine the in-vitro inhibitory activity of this compound on the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
-
Objective: To measure the IC₅₀ of this compound for the TRIM24 bromodomain.
-
Principle: A competitive binding assay where the displacement of a biotinylated histone peptide from a GST-tagged bromodomain by the inhibitor results in a decrease in the AlphaScreen signal.
-
Materials:
-
GST-tagged TRIM24 bromodomain protein
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K23ac)
-
Glutathione Donor Beads (PerkinElmer)
-
Streptavidin Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add a fixed concentration of GST-TRIM24 protein and biotinylated H3K23ac peptide to each well.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the AlphaScreen biochemical assay.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of this compound to the TRIM24 and BRPF1 bromodomains.
-
Objective: To determine the dissociation constant (Kd) of this compound for its target bromodomains.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein. Titrating the inhibitor into a solution of the bromodomain allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.
-
Materials:
-
Purified TRIM24 and BRPF1 bromodomain proteins
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Dialyze the purified bromodomain protein and dissolve this compound in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein solution and the inhibitor solution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).
-
AlphaLISA® Cellular Assay
This assay was used to measure the target engagement of this compound in a cellular context by assessing its ability to displace the TRIM24 bromodomain from endogenous histone H3.
-
Objective: To determine the cellular potency (EC₅₀) of this compound.
-
Principle: A proximity-based immunoassay where the interaction between an ectopically expressed tagged TRIM24 bromodomain and endogenous histone H3 is detected. Inhibition of this interaction by this compound leads to a decrease in the AlphaLISA signal.
-
Materials:
-
HeLa cells ectopically expressing a tagged TRIM24 bromodomain (e.g., FLAG-tagged)
-
This compound serially diluted in DMSO
-
Cell lysis buffer
-
Anti-tag Acceptor Beads (e.g., Anti-FLAG Acceptor Beads, PerkinElmer)
-
Biotinylated anti-histone H3 antibody
-
Streptavidin Donor Beads (PerkinElmer)
-
384-well microplates
-
-
Procedure:
-
Seed HeLa cells expressing the tagged TRIM24 bromodomain in 384-well plates.
-
Treat the cells with serial dilutions of this compound or DMSO for a defined period (e.g., 2 hours).
-
Lyse the cells directly in the wells.
-
Add a mixture of the biotinylated anti-histone H3 antibody and the anti-tag Acceptor Beads.
-
Incubate to allow for the formation of the immunocomplex.
-
Add Streptavidin Donor Beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-capable plate reader.
-
Calculate EC₅₀ values by fitting the dose-response data.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. One source indicates "No Development Reported".[3] Further investigation into company pipelines and publications may provide more current information.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the TRIM24 and BRPF1 bromodomains. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it a powerful tool for elucidating the roles of these epigenetic readers in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting these bromodomains.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-9571: A Technical Guide to a Potent Dual Inhibitor of TRIM24 and BRPF1 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-9571, a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Overexpression of TRIM24 and dysregulation of BRPF1-containing histone acetyltransferase complexes have been implicated in the pathogenesis of various cancers, making these proteins compelling targets for therapeutic intervention.[1][2][3] this compound serves as a high-quality chemical probe for elucidating the biological functions of these epigenetic readers in cancer.[1][4]
Core Mechanism of Action
This compound is a dual inhibitor that targets the bromodomains of TRIM24 and BRPF1.[4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene expression.[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts their interaction with chromatin and other protein partners, leading to a modulation of downstream gene transcription.[1][6]
The tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), functions as a transcriptional co-regulator and an E3 ubiquitin ligase.[1][7] Its overexpression is associated with poor prognosis in several cancers, including breast, lung, and glioblastoma.[1][7] BRPF1 is a scaffold protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are frequently dysregulated in leukemia.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, cellular potency, and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Target | Value | Method |
| IC50 | TRIM24 | 8 nM[5][8][9][10] | AlphaScreen[1] |
| Kd | TRIM24 | 31 nM[4][5][8][9][10] | Isothermal Titration Calorimetry (ITC)[1][2][11] |
| Kd | BRPF1 | 14 nM[4][5][8][9][10] | Isothermal Titration Calorimetry (ITC)[1][2][11] |
| EC50 | Cellular Target Engagement | 50 nM[1][4][5][11] | AlphaLISA[1] |
Table 2: Selectivity Profile of this compound
| Target Bromodomain | Fold Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [4][5][8] |
| BRPF3 | 21-fold | [4][5][8] |
| BRD4 (BD1 and BD2) | >7,700-fold | [4][5][8] |
| BAZ2B | Weaker affinity (Kd = 400 nM) | [1][4] |
| TAF1 (second domain) | Weaker affinity (Kd = 1,800 nM) | [1][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1: Mechanism of action of this compound in inhibiting TRIM24/BRPF1.
Figure 2: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key methodologies used in the characterization of this compound, based on published literature.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd).
Methodology:
-
Protein Preparation: The PHD/bromodomain of TRIM24 or the bromodomain of BRPF1 is purified.
-
Sample Preparation: The protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[7]
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[7]
AlphaScreen Assay for Biochemical Potency (IC50)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the inhibition of protein-protein interactions.
Methodology:
-
Reagents: Biotinylated histone peptides (containing an acetylated lysine), streptavidin-coated donor beads, GST-tagged TRIM24/BRPF1 bromodomain, and anti-GST-coated acceptor beads are used.
-
Assay Principle: In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission.
-
Inhibition: this compound competes with the histone peptide for binding to the bromodomain, preventing the proximity of the beads and causing a decrease in the AlphaScreen signal.
-
Procedure: Varying concentrations of this compound are incubated with the assay components.
-
Data Analysis: The light emission is measured, and the IC50 value is calculated from the dose-response curve.
AlphaLISA Assay for Cellular Target Engagement (EC50)
The AlphaLISA (Alpha Luminescence Immunoassay) is used to measure the engagement of this compound with its target in a cellular context.
Methodology:
-
Cell Treatment: Cells (e.g., HeLa cells) are treated with varying concentrations of this compound.[1]
-
Cell Lysis: The cells are lysed to release the cellular contents.
-
Assay Principle: Similar to AlphaScreen, this assay uses donor and acceptor beads. One set of beads is conjugated to an antibody that captures the target protein (e.g., TRIM24), and the other set is conjugated to an antibody that recognizes a binding partner (e.g., acetylated histones).
-
Inhibition: this compound displaces the target protein from its endogenous binding partners within the cell lysate, leading to a decrease in the AlphaLISA signal.
-
Data Analysis: The EC50 value is determined from the concentration-response curve, representing the concentration of the compound required to inhibit 50% of the target engagement in the cellular environment.[1]
Pharmacokinetic Properties
This compound has been shown to possess favorable pharmacokinetic properties, making it a suitable tool for in vivo studies.[1][4][11] In mice, it demonstrated an oral bioavailability (F) of 29%.[1][2][11]
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its favorable biochemical, cellular, and pharmacokinetic properties make it an invaluable chemical probe for investigating the roles of these epigenetic readers in cancer biology and for the development of novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting TRIM24 and BRPF1 in oncology.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
The Structure-Activity Relationship of IACS-9571: A Deep Dive into a Potent Dual TRIM24/BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
IACS-9571 is a highly potent and selective chemical probe for the dual inhibition of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) that led to the discovery of this compound, details the experimental protocols used in its characterization, and visualizes its mechanism of action and discovery process.
Core Structure-Activity Relationship (SAR) Data
The development of this compound stemmed from a structure-guided design of a series of N,N-dimethyl benzimidazolone bromodomain inhibitors.[1][4][5] The following tables summarize the quantitative data that illustrates the evolution of this chemical series, culminating in the potent and selective profile of this compound.
| Compound | Modification | TRIM24 IC50 (nM) [AlphaScreen] | Cellular EC50 (nM) [AlphaLISA] | BRPF1 Kd (nM) [ITC] | TRIM24 Kd (nM) [ITC] |
| 2 | Indolinone sulfonamide | 17,000 | - | - | - |
| 3a | Tetrahydro isoquinolin-2-one | 4,800 | - | - | - |
| 5a | N,N-dimethyl-benzimidazol-2-one | 4,900 | - | - | - |
| 8i (this compound) | N,N-dimethyl-benzimidazol-2-one with dimethylamine analogue | 7.6 | 50 | 14 | 31 |
Data compiled from "Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor".[1]
Selectivity Profile of this compound
A critical aspect of a chemical probe's utility is its selectivity. This compound exhibits remarkable selectivity for TRIM24 and BRPF1 over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family.[2][7]
| Target | Binding/Inhibition | Selectivity Fold vs. TRIM24 |
| TRIM24 | Kd = 31 nM | - |
| BRPF1 | Kd = 14 nM | - |
| BRPF2 | - | 9-fold |
| BRPF3 | - | 21-fold |
| BAZ2B | Kd = 400 nM | >12-fold |
| TAF1 (2nd domain) | Kd = 1,800 nM | >58-fold |
| BRD4 (BD1 & BD2) | - | >7,700-fold |
Data compiled from MedChemExpress and Probechem Biochemicals product descriptions.[2][6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound:
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry was employed to determine the binding affinity (Kd) of this compound to the bromodomains of TRIM24 and BRPF1.
Methodology:
-
The protein of interest (TRIM24 or BRPF1 bromodomain) is placed in the sample cell of the calorimeter.
-
A solution of the ligand (this compound) is loaded into the injection syringe.
-
The ligand is injected into the sample cell in small, precise aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.[8]
AlphaScreen Biochemical Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the biochemical potency (IC50) of compounds in inhibiting the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
Methodology:
-
Recombinant TRIM24 bromodomain protein is incubated with a biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac).
-
Donor and acceptor beads are added to the reaction. The donor beads are coated with streptavidin to bind the biotinylated peptide, and the acceptor beads are coated with an antibody or other protein that binds the TRIM24 bromodomain.
-
In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
In the presence of an inhibitor like this compound, the interaction between the bromodomain and the histone peptide is disrupted, separating the beads and leading to a decrease in the AlphaScreen signal.
-
IC50 values are calculated by measuring the concentration of the inhibitor required to reduce the signal by 50%.[1]
AlphaLISA Cellular Target Engagement Assay
The AlphaLISA (AlphaLISA® SureFire®) assay was used to determine the cellular potency (EC50) of this compound by measuring its ability to engage the TRIM24 target within a cellular context.
Methodology:
-
Cells are treated with varying concentrations of the inhibitor (this compound).
-
The cells are then lysed to release the cellular contents.
-
The lysate is incubated with AlphaLISA acceptor beads conjugated to an antibody specific for the target protein (TRIM24) and biotinylated antibody that recognizes a different epitope on the target.
-
Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.
-
In the presence of the target protein, a complex is formed that brings the donor and acceptor beads into proximity.
-
The signal is generated and detected in the same manner as the AlphaScreen assay.
-
The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is determined.[1]
Signaling Pathways and Discovery Workflow
The following diagrams, generated using Graphviz, illustrate the signaling context of TRIM24 and the workflow that led to the discovery of this compound.
Caption: TRIM24 signaling pathway and the inhibitory action of this compound.
Caption: Structure-guided discovery workflow of this compound.
Conclusion
This compound is a testament to the power of structure-guided drug design. Through systematic exploration of the structure-activity relationship of the N,N-dimethyl benzimidazolone scaffold, a highly potent, selective, and cell-permeable dual inhibitor of TRIM24 and BRPF1 was developed.[1][4][5] Its well-characterized profile and favorable pharmacokinetic properties make it an invaluable tool for elucidating the biological functions of these epigenetic regulators in both normal physiology and disease states, particularly in oncology.[1][3] The detailed experimental protocols and clear SAR data presented herein provide a comprehensive resource for researchers utilizing or building upon this important chemical probe.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
IACS-9571: A Technical Guide to a Potent Dual TRIM24/BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] Developed through a structure-guided design approach, this compound has emerged as a valuable chemical probe for elucidating the biological functions of these epigenetic reader proteins and as a potential therapeutic agent in oncology.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key quantitative data.
Introduction
Epigenetic regulation is a critical layer of gene expression control, and its dysregulation is a hallmark of numerous human diseases, including cancer. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby acting as "readers" of the epigenetic code.[4] The bromodomain-containing proteins TRIM24 and BRPF1 have been implicated in the pathogenesis of various cancers through their roles in transcriptional regulation.[4][5] Overexpression of TRIM24, for instance, is correlated with poor prognosis in several cancer types.[4][5]
This compound was developed as a high-affinity, dual inhibitor of the TRIM24 and BRPF1 bromodomains to investigate the therapeutic potential of targeting these proteins.[4][5] Its excellent cellular potency and favorable pharmacokinetic properties make it a high-quality tool for both in vitro and in vivo studies.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency and Binding Affinity
| Target | Assay Type | Value (nM) | Reference |
| TRIM24 | IC50 (AlphaScreen) | 8 | [1][7] |
| TRIM24 | Kd (ITC) | 31 | [1][2][7] |
| BRPF1 | Kd (ITC) | 14 | [1][2][7] |
Table 2: Cellular Activity
| Assay | Cell Line | Value (nM) | Reference |
| EC50 (AlphaLISA) | HeLa | 50 | [4] |
Table 3: Selectivity Profile
| Off-Target | Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [1][2] |
| BRPF3 | 21-fold | [1][2] |
| BRD4 | >7,700-fold | [1][2] |
Table 4: Pharmacokinetic Properties
| Species | Parameter | Value | Reference |
| Mouse | Oral Bioavailability (F) | 29% | [4][5] |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of the TRIM24 and BRPF1 bromodomains to acetylated lysine residues on their respective protein substrates. This disruption of "epigenetic reading" interferes with the recruitment of transcriptional machinery to chromatin, leading to altered gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.
AlphaScreen™ Biochemical Assay for TRIM24 Inhibition
This assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and a biotinylated histone H3 peptide acetylated at lysine 23 (H3K23Ac).
-
Materials:
-
Recombinant His-tagged TRIM24 protein (PHD-bromo domain)
-
Biotinylated H3K23Ac peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound serially diluted in DMSO
-
384-well white microplates (Greiner Bio-One)
-
-
Protocol:
-
Add 2.5 µL of 4x this compound dilution in assay buffer to the microplate wells.
-
Add 2.5 µL of 4x His-TRIM24 protein in assay buffer.
-
Add 5 µL of 2x biotinylated H3K23Ac peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of Donor and Acceptor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer) with an AlphaScreen filter.
-
Calculate IC50 values using a four-parameter logistic fit.
-
AlphaLISA® Cellular Target Engagement Assay
This assay quantifies the displacement of ectopically expressed TRIM24 from endogenous histone H3 in cells by this compound.
-
Materials:
-
HeLa cells stably expressing FLAG-tagged TRIM24 (PHD-bromo domain)
-
This compound serially diluted in DMSO
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors
-
Anti-FLAG Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Biotinylated anti-Histone H3 antibody
-
384-well white microplates
-
-
Protocol:
-
Seed HeLa-FLAG-TRIM24 cells in 384-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 2 hours.
-
Aspirate the media and lyse the cells with Lysis Buffer.
-
Add a mixture of Anti-FLAG Acceptor beads, Streptavidin-coated Donor beads, and biotinylated anti-Histone H3 antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision plate reader.
-
Calculate EC50 values based on the displacement of the signal.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of this compound to the TRIM24 and BRPF1 bromodomains.
-
Materials:
-
Purified recombinant TRIM24 or BRPF1 bromodomain protein
-
This compound dissolved in a matching buffer
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
MicroCal ITC200 instrument (Malvern)
-
-
Protocol:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the protein solution and the compound solution.
-
Load the protein solution (typically 10-20 µM) into the sample cell.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.
-
Perform an initial injection of 0.4 µL followed by a series of 2 µL injections at 150-second intervals at 25°C.
-
Analyze the data using the Origin software provided with the instrument, fitting to a one-site binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).
-
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its development has provided the scientific community with a valuable tool to probe the functions of these epigenetic readers in health and disease. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the TRIM24/BRPF1 axis. While preclinical data are promising, further studies are required to validate its efficacy and safety in relevant disease models. No clinical development has been reported for this compound to date.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
The Impact of IACS-9571 on Histone Acetylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD Finger-containing protein 1 (BRPF1).[1][2][3] By targeting these key epigenetic "readers," this compound disrupts the recognition of acetylated histone tails, thereby interfering with downstream gene regulation and cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its direct and inferred effects on histone acetylation. We will explore the quantitative binding affinities of this compound, the signaling pathways it modulates, and the detailed experimental protocols used to characterize its activity.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor designed to target the bromodomains of TRIM24 and BRPF1, which are involved in the epigenetic regulation of gene expression and have been implicated in various cancers.[1][2] Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This "reading" of the histone code is a critical step in the recruitment of larger protein complexes that regulate chromatin structure and gene transcription.
-
TRIM24 (Tripartite Motif-containing protein 24) , also known as TIF1α, is a multi-domain protein that functions as a transcriptional co-regulator. Its C-terminal region contains a tandem plant homeodomain (PHD) and bromodomain that together recognize specific combinations of histone modifications. Overexpression of TRIM24 is associated with poor prognosis in several cancers.
-
BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a scaffolding protein that is essential for the assembly and activity of the MOZ (Monocytic Leukemia Zinc finger protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[4] These complexes are responsible for the acetylation of histones H3 and H4 at specific lysine residues, including H3K14 and H3K23.[5]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Target | Assay Type | Value | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) Kd | 31 nM | [1][2] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) Kd | 14 nM | [1][2] |
| TRIM24 | AlphaScreen IC50 | 8 nM | [3] |
Table 2: Cellular Potency of this compound
| Assay | Cell Line | Value | Reference |
| Cellular Target Engagement (AlphaLISA) | HeLa | EC50 = 50 nM | [2] |
Mechanism of Action and Effect on Histone Acetylation
The primary mechanism of action of this compound is the competitive inhibition of the TRIM24 and BRPF1 bromodomains, preventing their interaction with acetylated histones.
Direct Effect: Inhibition of Acetyl-Lysine Recognition
This compound occupies the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains, thereby displacing them from their chromatin targets. This directly interferes with the "reading" of the histone acetylation code by these proteins.
Inferred Effect on Histone Acetylation Levels
BRPF1 is a crucial component for the activity of the MOZ/MORF HAT complexes.[4] These complexes are known to catalyze the acetylation of several histone residues, with a particular role in H3K23 acetylation.[4][6] Therefore, by inhibiting the BRPF1 bromodomain, this compound is expected to disrupt the proper recruitment and/or allosteric activation of the MOZ/MORF HAT complexes at specific genomic loci. This would, in turn, lead to a localized decrease in histone acetylation , particularly of H3K23ac.
This hypothesis is supported by several lines of evidence from studies on BRPF1 and other BRPF1 inhibitors:
-
Genetic deletion of BRPF1 in human embryonic stem cells has been shown to impair H3K23ac.[6]
-
Depletion of BRPF1 in vivo has been observed to primarily affect H3K23ac levels.[7]
-
While a selective BRPF1 inhibitor, GSK5959, did not alter global levels of H3K9ac, H3K14ac, and H3K23ac in one study, it did lead to a reduction of H3K14ac at the promoters of specific target genes, E2F2 and EZH2.[8] This suggests that the impact of BRPF1 bromodomain inhibition on histone acetylation may be context-dependent and localized to specific genomic regions.
Therefore, the primary effect of this compound on histone acetylation is likely a reduction in the levels of specific histone marks, such as H3K23ac, at the target gene loci of the BRPF1-containing MOZ/MORF complexes , rather than a global decrease in histone acetylation.
Signaling Pathways and Experimental Workflows
The inhibition of TRIM24 and BRPF1 by this compound can impact multiple downstream signaling pathways and cellular processes. The following diagrams illustrate the key concepts and experimental approaches used to study these effects.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound effects.
Detailed Experimental Protocols
AlphaLISA Cellular Assay for Bromodomain Inhibitor Target Engagement
This assay is used to measure the ability of a compound to disrupt the interaction between a bromodomain-containing protein and its histone ligand within a cellular context.
Materials:
-
Cells expressing the bromodomain-containing protein of interest (e.g., FLAG-tagged TRIM24 in HeLa cells).
-
Assay plates (e.g., 384-well white OptiPlate).
-
AlphaLISA Acceptor beads conjugated to an antibody against the tag (e.g., anti-FLAG).
-
Streptavidin-coated Donor beads.
-
Biotinylated antibody against a histone mark (e.g., anti-H3).
-
AlphaLISA Lysis and Assay Buffers.
-
This compound or other test compounds.
-
An Alpha-enabled plate reader.
Protocol:
-
Cell Plating: Seed cells in the assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Remove the culture medium and add AlphaLISA Lysis Buffer to each well. Incubate with gentle shaking to lyse the cells and release the nuclear contents.
-
Addition of aAlphaLISA Reagents: Add a mixture of the anti-FLAG Acceptor beads and the biotinylated anti-H3 antibody to each well. Incubate to allow for the formation of the protein-antibody complexes.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads to each well. Incubate in the dark to allow the beads to come into proximity.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. A decrease in the AlphaLISA signal indicates that the compound has disrupted the interaction between the bromodomain protein and the histone.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as TRIM24 or BRPF1.
Materials:
-
Cells treated with this compound or vehicle control.
-
Formaldehyde for cross-linking.
-
Glycine to quench the cross-linking reaction.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific for the protein of interest (e.g., anti-TRIM24 or anti-BRPF1).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for next-generation sequencing library preparation.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify the genomic regions enriched for the protein of interest.
Conclusion
This compound is a valuable chemical probe for studying the roles of TRIM24 and BRPF1 in health and disease. Its primary mechanism of action is the inhibition of acetyl-lysine recognition by the bromodomains of these proteins. While direct, global effects on histone acetylation have not been extensively documented, a strong mechanistic link to the BRPF1-containing MOZ/MORF HAT complexes suggests that this compound likely causes a localized reduction in histone acetylation at specific gene loci. Further studies employing techniques such as targeted mass spectrometry and ChIP-seq for histone modifications are warranted to fully elucidate the precise impact of this compound on the histone acetylation landscape. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular consequences of inhibiting these important epigenetic regulators.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Exchange of associated factors directs a switch in HBO1 acetyltransferase histone tail specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRPF1 bridges H3K4me3 and H3K23ac in human embryonic stem cells and is essential to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRPF3‐HBO1 regulates replication origin activation and histone H3K14 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IACS-9571
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As epigenetic readers, TRIM24 and BRPF1 are implicated in the regulation of gene expression and have been associated with various cancers.[3][4][5] this compound serves as a high-quality chemical probe for investigating the biological functions of these proteins in both in vitro and in vivo models.[2][3][4][5] This document provides detailed experimental protocols and data for the use of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) Kd | 31 nM | [1][2][3][4][5] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) Kd | 14 nM | [1][2][3][4][5] |
| TRIM24 | AlphaScreen IC50 | 7.6 nM | [6] |
| Cellular Target Engagement | AlphaLISA EC50 | 50 nM | [2][3][4][5][6] |
Table 2: Selectivity of this compound
| Bromodomain | Selectivity vs. TRIM24 | Reference |
| BRPF2 | 9-fold | [1] |
| BRPF3 | 21-fold | [1] |
| BRD4 (1, 2) | >7,700-fold | [1] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂N₄O₈S | |
| Molecular Weight | 642.77 g/mol | [4] |
| Solubility | 10 mM in DMSO | |
| Bioavailability (F) | 29% | [2][3][4][5] |
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. This prevents their interaction with acetylated histone tails and other acetylated proteins, leading to the displacement of TRIM24 and BRPF1 from chromatin. The dissociation of these proteins from their target gene promoters alters the transcriptional program, which can result in anti-proliferative effects in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.
AlphaScreen Assay for TRIM24 Inhibition
This biochemical assay measures the ability of this compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged TRIM24 bromodomain
-
Biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well white microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the TRIM24 bromodomain and the biotinylated H3K23ac peptide in Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a suspension of anti-GST Acceptor beads in Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads in Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Caption: AlphaScreen assay workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the binding affinity (Kd).
Materials:
-
Purified TRIM24 or BRPF1 bromodomain
-
This compound
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
ITC instrument
Protocol:
-
Dialyze the protein extensively against the ITC Buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of 0.5 µL, followed by a series of 2-3 µL injections at 180-second intervals.
-
Record the heat changes for each injection.
-
Analyze the data using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target proteins in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against TRIM24 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or DMSO control for a specified time (e.g., 1-2 hours).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the protein levels of TRIM24 and the loading control in the soluble fraction by Western blotting.
-
Densitometry analysis is used to determine the temperature at which 50% of the protein has aggregated (Tagg). An increase in Tagg in the presence of this compound indicates target engagement.
Caption: CETSA workflow.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare tumor growth between the treatment and control groups to assess efficacy.
Clinical Trials
As of the latest available information, there are no reported clinical trials for this compound. Its primary use remains as a preclinical chemical probe.
Disclaimer
This document is intended for research use only. The provided protocols are representative and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective dual TRIM24 and BRPF1 bromodomain inhibitor, IACS-9571, and detail protocols for its use in in vivo studies in mice. While preclinical in vivo efficacy data for this compound as a single agent has not been extensively published, this document outlines a recommended protocol based on its known pharmacokinetic properties and standard methodologies for evaluating anti-tumor activity in xenograft models.
Introduction to this compound
This compound is a high-affinity, selective chemical probe for the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2]. These proteins are epigenetic regulators implicated in the expression of genes involved in cancer progression[1][2]. This compound exhibits excellent cellular potency and favorable pharmacokinetic properties in mice, making it a valuable tool for in vivo investigation of TRIM24 and BRPF1 bromodomain function[1][2].
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylated lysine residues on histone tails and other proteins to the bromodomains of TRIM24 and BRPF1. This disruption of "reader" protein binding to chromatin can modulate gene expression programs that are aberrantly activated in cancer.
Signaling Pathway
The signaling pathway influenced by this compound involves the inhibition of TRIM24 and BRPF1, which are components of larger chromatin-modifying complexes. By blocking the bromodomain-mediated interactions of these proteins, this compound can alter the transcriptional landscape of cancer cells.
Caption: this compound inhibits TRIM24 and BRPF1 binding to chromatin.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound [1][2]
| Parameter | Target | Value (nM) |
| IC50 | TRIM24 | 7.6 |
| Kd (ITC) | TRIM24 | 31 |
| Kd (ITC) | BRPF1 | 14 |
| Cellular EC50 | (AlphaLISA) | 50 |
Table 2: Pharmacokinetic Properties of this compound in Female CD1 Mice [1]
| Parameter | Route of Administration | Dose | Value |
| Clearance | Intravenous (IV) | 1 mg/kg | 43 mL/min/kg |
| Terminal Half-life (t1/2) | Intravenous (IV) | 1 mg/kg | 0.7 hours |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 29% |
Experimental Protocols
General In Vivo Efficacy Study in a Mouse Xenograft Model (Recommended Protocol)
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This is a recommended template, as specific in vivo efficacy studies for this compound have not been detailed in published literature.
Caption: General workflow for an in vivo xenograft study.
1. Cell Line Selection and Culture:
-
Select a cancer cell line known to have high expression of TRIM24 or BRPF1.
-
Culture the cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase before implantation.
2. Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., a 1:1 mixture of Matrigel and PBS).
-
Subcutaneously inject 1 x 106 to 10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Formulation and Administration of this compound:
-
Vehicle Formulation: A suitable vehicle for oral administration could be 0.5% methylcellulose in water. For intravenous administration, a formulation such as 5% DMSO, 10% Solutol HS 15, and 85% saline could be considered, but solubility and stability should be confirmed.
-
Dosing Regimen:
-
Oral (PO): Based on the 29% bioavailability, a starting dose of 10-50 mg/kg administered once or twice daily could be evaluated.
-
Intravenous (IV): A starting dose of 1-5 mg/kg administered once daily could be considered.
-
-
The control group should receive the vehicle alone following the same schedule and route of administration.
6. Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at a specified time point.
7. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if planned, collect samples for pharmacodynamic biomarker analysis (e.g., Western blot for TRIM24/BRPF1 target engagement or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Disclaimer: This is a general protocol and should be optimized based on the specific cell line, animal model, and experimental goals. The lack of published in vivo efficacy data for this compound necessitates careful dose-finding and tolerability studies prior to conducting large-scale efficacy experiments.
References
Application Notes and Protocols for IACS-9571 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), in cell culture applications.
Introduction
This compound is a high-affinity chemical probe designed for the investigation of TRIM24 and BRPF1 bromodomain function in vitro and in vivo.[1][2] Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1] Overexpression and/or aberrant function of TRIM24 and BRPF1 have been implicated in various cancers, making them attractive targets for therapeutic development.[1][3][4][5] this compound offers a powerful tool to dissect the cellular pathways regulated by these bromodomains and to explore their therapeutic potential.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the TRIM24 and BRPF1 bromodomains. This inhibition prevents the recruitment of these proteins to acetylated chromatin, thereby modulating the transcription of target genes. By disrupting this key protein-protein interaction, this compound can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: In Vitro Binding Affinity and Potency
| Target | Parameter | Value (nM) | Reference |
| TRIM24 | IC₅₀ | 8 | [6] |
| TRIM24 | K_d_ (ITC) | 31 | [1][2] |
| BRPF1 | K_d_ (ITC) | 14 | [1][2] |
Table 2: Cellular Activity
| Assay | Parameter | Value (nM) | Cell Line | Reference |
| Cellular Target Engagement | EC₅₀ | 50 | HeLa | [1] |
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of TRIM24 and BRPF1, which are key regulators of gene transcription. TRIM24 acts as a transcriptional co-regulator and has been shown to interact with various nuclear receptors and transcription factors. BRPF1 is a scaffold protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ/MORF. By inhibiting these bromodomains, this compound disrupts the normal reading of the histone code, leading to altered gene expression profiles that can impact cancer-related pathways.
Caption: this compound inhibits TRIM24 and BRPF1, altering gene expression.
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the treatment of adherent or suspension cells with this compound to assess its effect on cell viability.
Materials:
-
Cell line of interest (e.g., MOLM-13, THP-1)[7]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to attach overnight.
-
For suspension cells, seed at a density of 10,000-50,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully add the desired volume of the diluted compound or vehicle to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol describes the treatment of cells with this compound prior to performing a ChIP assay to investigate changes in the genomic localization of TRIM24 or BRPF1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Antibody against TRIM24 or BRPF1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR or sequencing library preparation
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency in a suitable culture dish (e.g., 15 cm dish).
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[8]
-
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-TRIM24) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating with Proteinase K at 65°C.
-
Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or perform ChIP-seq for genome-wide analysis.
-
Caption: Experimental workflow for ChIP following this compound treatment.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol details the treatment of cells with this compound for subsequent analysis of target gene expression by reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the chosen time period (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each target gene and housekeeping gene using a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific application. All work should be conducted in a sterile cell culture hood using aseptic techniques. This compound is for research use only and not for human or veterinary use.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule inhibitors of BRPF1 and TRIM24 bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing IACS-9571, a potent and selective dual inhibitor of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1), in various cell-based assays. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this epigenetic modulator.
Introduction
This compound is a high-affinity chemical probe that targets the bromodomains of TRIM24 and BRPF1, which are epigenetic "readers" involved in the regulation of gene expression.[1][2][3][4][5][6] Overexpression and/or aberrant function of these proteins have been implicated in various cancers, making them attractive targets for therapeutic development.[2][3][6][7] this compound serves as a valuable tool for elucidating the biological functions of TRIM24 and BRPF1 and for exploring their therapeutic potential in oncology and other diseases.
Mechanism of Action
This compound selectively binds to the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated lysine residues on histone tails and other proteins. This disruption of protein-protein interactions alters the recruitment of transcriptional machinery to specific gene loci, thereby modulating gene expression. TRIM24, for instance, has been shown to act as a co-repressor for the retinoic acid receptor and can also function as an E3 ubiquitin ligase for p53. By inhibiting TRIM24 and BRPF1, this compound can influence critical cellular processes such as cell proliferation, differentiation, and apoptosis.
Data Presentation: In Vitro and Cellular Activity of this compound
The following table summarizes the reported quantitative data for this compound across various assays and cell lines. This information can be used as a reference for determining appropriate concentration ranges for your experiments.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | TRIM24 | 8 nM | Biochemical Assay | [1][2][3][8] |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][5][6][8] |
| Kd | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][5][6][8] |
| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA | [2][3][5][6][7][8] |
| IC50 | CWR22Rv1 (Prostate Cancer) | 10.82 µM | Antiproliferative Assay (96 hr) | [8] |
| Effective Concentration | MOLM-13 (Leukemia) | 2.5 µM | Proteomic and Gene Expression Analysis | |
| Effective Concentration | Jurkat T cells | 10 µM | HIV-1 Reactivation Assay | |
| GI50 | MM1S (Multiple Myeloma) | > 10 µM | Cytotoxicity Assay | [8] |
| Effect | MCF-7 (Breast Cancer) | Resistant | Cytotoxicity Assay | [8] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits TRIM24 and BRPF1, altering gene transcription.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: A general workflow for cell-based assays using this compound.
Experimental Protocols
Cell Proliferation Assay (MTT/WST-1 Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MOLM-13, CWR22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment (for adherent cells) or adaptation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/WST-1 Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-1 assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Target cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates in 2 mL of complete medium.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is to investigate the effect of this compound on the expression of target genes regulated by TRIM24 and/or BRPF1.
Materials:
-
Target cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with an effective concentration of this compound (e.g., 2.5 µM for MOLM-13) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene for each sample. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Conclusion
This compound is a valuable research tool for studying the roles of TRIM24 and BRPF1 in health and disease. The protocols provided here offer a starting point for investigating its cellular effects. It is recommended to optimize the experimental conditions, including cell seeding density, this compound concentration, and incubation time, for each specific cell line and assay.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. biorxiv.org [biorxiv.org]
- 8. epigenome-noe.net [epigenome-noe.net]
Application Notes and Protocols: IACS-9571 AlphaLISA Cellular Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4]. These proteins are critical epigenetic regulators involved in gene expression, and their dysregulation has been implicated in various cancers[2][3][4][5]. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) cellular target engagement assay provides a robust method to quantify the ability of compounds like this compound to disrupt the interaction between TRIM24 and its natural binding partner, acetylated histone H3, within a cellular context[5][6]. This document provides detailed application notes and protocols for performing this assay.
Principle of the Assay
The this compound AlphaLISA cellular target engagement assay is designed to measure the displacement of the TRIM24 bromodomain from endogenous histone H3 in cells[5]. The assay relies on the proximity-based AlphaLISA technology. In this setup, ectopically expressed, tagged TRIM24 protein and endogenous histone H3 are brought into close proximity. One protein is recognized by an antibody conjugated to an AlphaLISA acceptor bead, while the other is recognized by an antibody linked to a streptavidin-coated donor bead (via a biotinylated antibody). When the donor and acceptor beads are in close proximity (i.e., when TRIM24 is bound to histone H3), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm[7]. When a compound like this compound successfully engages the TRIM24 bromodomain, it displaces it from histone H3, leading to a decrease in the AlphaLISA signal.
Signaling Pathway and Drug Target
TRIM24 is a multifaceted protein that functions as an E3 ubiquitin ligase and an epigenetic "reader"[8]. Its C-terminal region contains a plant homeodomain (PHD) and a bromodomain, which together recognize specific histone modifications, including acetylated lysine residues on histone H3[5]. This interaction is crucial for recruiting transcriptional machinery and regulating gene expression. In several cancers, overexpression of TRIM24 is associated with poor prognosis[2][5][8]. This compound selectively binds to the bromodomain of TRIM24 and BRPF1, preventing their interaction with acetylated histones and thereby modulating their downstream effects on gene transcription[5][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] These proteins are epigenetic "readers" that play crucial roles in the regulation of gene expression.[1][3] Dysregulation of TRIM24 and BRPF1 has been implicated in various cancers, making them attractive targets for therapeutic development.[4][5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of these proteins and to understand how this compound modulates their chromatin occupancy.
This document provides detailed application notes and a representative protocol for performing ChIP-seq experiments with this compound to study its effects on TRIM24 and BRPF1.
Signaling Pathways and Mechanism of Action
This compound functions by competitively binding to the bromodomains of TRIM24 and BRPF1, thereby preventing their interaction with acetylated histones and other proteins. This disruption of chromatin binding leads to altered gene expression.
-
TRIM24 Signaling: TRIM24 is a multifaceted protein with roles as a transcriptional co-regulator and an E3 ubiquitin ligase. It has been shown to interact with various nuclear receptors and is implicated in the p53 signaling pathway. By inhibiting TRIM24's bromodomain, this compound can modulate the expression of TRIM24 target genes involved in cell proliferation and differentiation.
-
BRPF1 Signaling: BRPF1 acts as a scaffold protein for histone acetyltransferase (HAT) complexes, particularly those containing MOZ and MORF. These complexes are crucial for histone H3 acetylation, a mark associated with active transcription. By displacing BRPF1 from chromatin, this compound can lead to a global or localized reduction in histone acetylation and subsequent changes in gene expression.
Caption: this compound inhibits TRIM24 and BRPF1 binding to acetylated histones.
Quantitative Data Summary
The following table summarizes representative quantitative data from a ChIP-seq experiment performed with this compound in the MOLM-13 acute myeloid leukemia cell line, targeting TRIM24. This data is based on the findings from Gechijian et al., 2018. Please note that specific values can vary between experiments.
| Parameter | DMSO Control | This compound (2.5 µM, 24h) |
| Cell Line | MOLM-13 | MOLM-13 |
| Target Protein | TRIM24 | TRIM24 |
| Antibody | Anti-TRIM24 | Anti-TRIM24 |
| Sequencing Depth (Reads) | ~30-50 million | ~30-50 million |
| Number of Peaks | ~10,000 - 15,000 | Reduced peak enrichment |
| Peak Calling Algorithm | MACS2 | MACS2 |
| Spike-in Control | Yes (ChIP-Rx) | Yes (ChIP-Rx) |
| Key Observation | Baseline TRIM24 binding | Decreased TRIM24 chromatin association |
Experimental Protocol: this compound ChIP-seq
This protocol is a representative guide for performing a ChIP-seq experiment to assess the effect of this compound on TRIM24 or BRPF1 chromatin binding in a human cancer cell line such as MOLM-13.
Materials:
-
Cell Line: MOLM-13 (or other relevant cancer cell line)
-
Reagents:
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Formaldehyde (37% solution)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-TRIM24 or Anti-BRPF1 antibody (ChIP-validated)
-
Normal Rabbit IgG (isotype control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
-
Equipment:
-
Cell culture incubator
-
Hemocytometer or automated cell counter
-
Sonicator
-
Magnetic rack
-
Thermomixer
-
Qubit fluorometer (or equivalent for DNA quantification)
-
Next-generation sequencing platform
-
Experimental Workflow Diagram:
Caption: Workflow for this compound ChIP-seq from cell treatment to data analysis.
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells in RPMI-1640 supplemented with 10% FBS to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with either an anti-TRIM24/BRPF1 antibody or a normal rabbit IgG control.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C overnight to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries according to the manufacturer's protocol for your chosen NGS platform.
-
Perform single-end or paired-end sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling using a program such as MACS2 to identify regions of protein binding.
-
Perform differential binding analysis to identify regions where TRIM24/BRPF1 occupancy is altered by this compound treatment.
-
Use a spike-in control (ChIP-Rx) for quantitative normalization if global changes in protein binding are anticipated.
-
Disclaimer: This protocol is a general guideline. Optimization of specific steps, such as cell number, antibody concentration, and sonication conditions, is essential for successful ChIP-seq experiments.
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for IACS-9571 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] These proteins are critical epigenetic readers that play a significant role in the regulation of gene expression.[1][3] Dysregulation of TRIM24 and BRPF1 has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound binds to the bromodomains of TRIM24 and BRPF1 with high affinity, thereby disrupting their interaction with acetylated histones and other proteins, leading to downstream effects on gene transcription and cellular processes. This document provides detailed protocols for generating dose-response curves for this compound to assess its anti-proliferative, apoptotic, and cell cycle effects on cancer cells.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the bromodomain function of TRIM24 and BRPF1. This inhibition disrupts the normal epigenetic regulation of gene expression, impacting several key signaling pathways involved in cancer progression.
TRIM24 Signaling: TRIM24 is a multifaceted protein that functions as a transcriptional co-regulator and an E3 ubiquitin ligase. It has been shown to be a negative regulator of the p53 tumor suppressor pathway.[1] By inhibiting TRIM24, this compound can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. Additionally, TRIM24 has been found to be a negative regulator of the Interferon (IFN)/Signal Transducers and Activators of Transcription (STAT) signaling pathway.[4]
BRPF1 Signaling: BRPF1 is a scaffold protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ, MORF, and HBO1. These complexes play a crucial role in chromatin remodeling and transcriptional activation. BRPF1 has been implicated in the regulation of oncogenes such as E2F2 and EZH2.[5] Inhibition of BRPF1 by this compound can, therefore, lead to the downregulation of these oncogenes, contributing to its anti-cancer effects. Furthermore, BRPF1 has been shown to influence the Wnt signaling pathway, a critical pathway in development and cancer.
The following diagram illustrates the putative signaling pathways affected by this compound.
Caption: Putative signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
| Parameter | Target | Value | Assay |
| IC50 | TRIM24 | 7.6 nM | AlphaScreen (Biochemical) |
| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA (in HeLa cells) |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) |
| Kd | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) |
Table 1: Biochemical and Cellular Activity of this compound. [1]
| Cell Line | Cancer Type | Parameter | Value (µM) | Assay |
| CWR22R | Prostate Cancer | IC50 | 10.82 | CellTiter-Glo |
| HeLa | Cervical Cancer | EC50 | 0.05 | AlphaLISA |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [6]
Experimental Protocols
The following diagram provides a general workflow for generating dose-response curves for this compound.
Caption: General experimental workflow for dose-response analysis.
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control.
-
Incubate for a specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer (e.g., from a commercial kit or prepared in-house)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis assay (Protocol 2, step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
-
Conclusion
These application notes provide a comprehensive guide for researchers to effectively evaluate the dose-dependent effects of this compound on cancer cells. The detailed protocols for cell viability, apoptosis, and cell cycle analysis, along with the summary of its mechanism of action and signaling pathways, will enable a thorough characterization of this promising epigenetic inhibitor. The provided quantitative data serves as a valuable reference for experimental design and data interpretation. By following these standardized methods, researchers can generate robust and reproducible dose-response curves, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripartite Motif 24 (Trim24/Tif1α) Tumor Suppressor Protein Is a Novel Negative Regulator of Interferon (IFN)/Signal Transducers and Activators of Transcription (STAT) Signaling Pathway Acting through Retinoic Acid Receptor α (Rarα) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IACS-9571 in HIV-1 Latency Reactivation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IACS-9571, a selective inhibitor of the TRIM24 bromodomain, in the study of HIV-1 latency reactivation. The protocols detailed below are based on established methodologies and findings from key research in the field, offering a guide for investigating the potential of this compound as a latency-reversing agent (LRA).
Introduction
Human Immunodeficiency Virus 1 (HIV-1) can establish a state of latent infection in long-lived memory CD4+ T cells, creating a viral reservoir that is the primary obstacle to a cure. A promising strategy to eradicate this reservoir is "shock and kill," which involves reactivating the latent provirus with LRAs, making the infected cells visible to the immune system for clearance.
This compound has emerged as a novel LRA with a unique mechanism of action. It targets the bromodomain of the Tripartite Motif Containing 24 (TRIM24) protein.[1][2][3] TRIM24 is recruited to the HIV-1 Long Terminal Repeat (LTR) and is involved in the regulation of transcriptional elongation.[2][3] Inhibition of the TRIM24 bromodomain by this compound leads to the reactivation of latent HIV-1 provirus.[1][2][3] A key advantage of this compound is its ability to reverse latency without inducing global T cell activation, a common side effect of other LRAs that can lead to adverse inflammatory responses.[2][3][4] Furthermore, this compound exhibits synergistic effects when combined with other LRAs, such as protein kinase C (PKC) agonists.[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of this compound in reactivating latent HIV-1.
Table 1: Dose-Dependent Reactivation of Latent HIV-1 by this compound in Jurkat mHIV-Luciferase Cells
| This compound Concentration (µM) | Luciferase Activity (Fold Induction over Vehicle) |
| 0.1 | ~1.5 |
| 1 | ~2.5 |
| 10 | ~3.5 |
| 20 | ~4.0 |
Data synthesized from figures in existing research.[1]
Table 2: Synergistic HIV-1 Reactivation with this compound and Other Latency-Reversing Agents (LRAs)
| LRA | LRA Alone (Fold Induction) | This compound (10 µM) Alone (Fold Induction) | LRA + this compound (10 µM) (Fold Induction) |
| PMA (20 nM) | ~10 | ~3.5 | ~45 |
| Ionomycin (1 µM) | ~5 | ~3.5 | ~20 |
| TNF-α (10 ng/µL) | ~8 | ~3.5 | ~30 |
| PEP005 (20 nM) | ~12 | ~3.5 | ~55 |
Data synthesized from figures in existing research.[1]
Table 3: Effect of this compound on T-Cell Activation Markers in Primary CD4+ T Cells
| Treatment | IL-2 mRNA Expression (Fold Change) | CD69 mRNA Expression (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (10 µM) | ~1.0 | ~1.0 |
| PEP005 (20 nM) | ~8.0 | ~6.0 |
| PEP005 (20 nM) + this compound (10 µM) | ~2.0 | ~3.5 |
Data synthesized from figures in existing research.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the TRIM24 bromodomain, leading to enhanced HIV-1 transcription.
Caption: Workflow for assessing this compound's effect on HIV-1 latency and T-cell activation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Jurkat mHIV-Luciferase cells, a T cell line with an integrated HIV-1 LTR-luciferase reporter, are commonly used.[1] Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or HIV-1-infected individuals on antiretroviral therapy (ART) using negative selection kits.
-
This compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. The final concentration of DMSO in cell culture should not exceed 0.1%.
-
Other LRAs: Prepare stock solutions of PMA, ionomycin, TNF-α, and PEP005 in their respective recommended solvents.
HIV-1 Latency Reactivation Assay in Jurkat mHIV-Luciferase Cells
This protocol is designed to quantify the ability of this compound to reactivate the HIV-1 LTR promoter.
-
Cell Plating: Seed Jurkat mHIV-Luciferase cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 20 µM) to the designated wells. For synergy experiments, add other LRAs (e.g., 20 nM PMA) with or without 10 µM this compound. Include a vehicle control (DMSO) for comparison.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours.
-
Luciferase Assay: Following incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability assay) if necessary and express the results as fold induction over the vehicle control.
HIV-1 Reactivation Assay in Primary CD4+ T Cells from ART-Treated Individuals
This protocol assesses the efficacy of this compound in a more clinically relevant ex vivo model.
-
Cell Isolation and Culture: Isolate resting CD4+ T cells from HIV-1-infected individuals on suppressive ART. Culture the cells in complete RPMI-1640 medium.
-
Treatment: Treat the cells with 10 µM this compound alone or in combination with another LRA, such as 20 nM PEP005. Include a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR to measure the levels of cell-associated HIV-1 mRNA. Use primers specific for the Gag-Pol region or other conserved regions of the HIV-1 genome.
-
Data Analysis: Normalize the HIV-1 mRNA levels to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to the vehicle control.
T-Cell Activation Assay
This protocol is used to evaluate the effect of this compound on T-cell activation.
-
Cell Culture: Use either Jurkat T cells or primary CD4+ T cells.
-
Treatment: Treat the cells with this compound (10 µM), a known T-cell activator (e.g., 20 nM PEP005 or PMA), or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for 4 to 24 hours.
-
RNA Isolation and qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the mRNA levels of T-cell activation markers, such as IL2 and CD69.
-
Flow Cytometry (Optional): For surface marker analysis, stain the cells with fluorescently labeled antibodies against CD69 and analyze by flow cytometry.
-
Data Analysis: Normalize the mRNA levels to a housekeeping gene and calculate the fold change relative to the vehicle control. For flow cytometry data, determine the percentage of CD69-positive cells.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to investigate the effect of this compound on the association of TRIM24 and other transcription factors with the HIV-1 LTR.
-
Cell Treatment and Cross-linking: Treat Jurkat mHIV-Luciferase cells with 10 µM this compound or vehicle for 4 hours. Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against TRIM24 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for different regions of the HIV-1 LTR (e.g., RBE1 and RBE3).
-
Data Analysis: Calculate the enrichment of the target protein at the HIV-1 LTR as a percentage of the input DNA.
Conclusion
This compound represents a promising new class of LRAs for HIV-1 eradication strategies. Its ability to reactivate latent provirus without causing widespread T-cell activation, and its synergistic activity with other LRAs, make it a valuable tool for research and a potential candidate for further drug development. The protocols provided here offer a framework for researchers to explore the utility of this compound in various in vitro and ex vivo models of HIV-1 latency.
References
Troubleshooting & Optimization
IACS-9571 Technical Support Center: Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of IACS-9571 stock solutions. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1] For the hydrochloride salt of this compound, water can also be used as a solvent, but the resulting solution should be filter-sterilized.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended.[2] For long-term storage (months to years), the compound should be kept at -20°C.[2]
Q3: How should I store my this compound stock solution?
A3: Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[1][3] For long-term storage, -80°C is recommended for up to six months.[1]
Q4: Is this compound stable at room temperature?
A4: The solid form of this compound is stable enough for a few weeks at ambient temperature during standard shipping.[2] However, for long-term storage, the recommended temperature conditions should be followed to ensure its stability and activity. Stock solutions are less stable at room temperature and should be stored frozen as recommended.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solution has been stored improperly or if the solubility limit has been exceeded. Gentle warming and vortexing or sonication may help to redissolve the compound.[1] Ensure you are using high-quality, anhydrous DMSO. If precipitation persists, it may be necessary to prepare a fresh stock solution.
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for this compound.
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid | Short-term | 0 - 4°C | Days to weeks |
| Solid | Long-term | -20°C | Months to years |
| Stock Solution | Short-term | -20°C | Up to 1 month |
| Stock Solution | Long-term | -80°C | Up to 6 months |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 184.03 | Ultrasonic and warming may be needed. |
| Water | 10 | 14.72 | Ultrasonic may be needed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution of this compound hydrochloride (MW: 679.22 g/mol ), add 1 mL of DMSO to 6.79 mg of the compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube and/or use a sonicator bath to ensure complete dissolution.[1]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This will prevent repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for this compound stock solution precipitation.
References
minimizing off-target effects of IACS-9571
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IACS-9571, a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains.[1][2] Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the rigor and reproducibility of your experimental findings.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
1. My cells show a weak or no phenotype after this compound treatment. Is the compound inactive?
This is a common observation and may not indicate compound inactivity. Studies have shown that inhibiting the bromodomain of TRIM24 with this compound can be "comparatively ineffectual" in terms of broad changes in gene expression or cell proliferation in some cancer cell lines. This is in contrast to the more pronounced effects seen when the entire TRIM24 protein is degraded.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Protocol |
| On-target effect is subtle | Confirm target engagement in your specific cell line using a Cellular Thermal Shift Assay (CETSA). A thermal shift will confirm that this compound is binding to TRIM24 and/or BRPF1. | --INVALID-LINK-- |
| Cell line is not dependent on TRIM24/BRPF1 bromodomain activity | Use a positive control cell line known to be sensitive to TRIM24/BRPF1 inhibition, if available. Alternatively, consider genetic approaches (e.g., siRNA or CRISPR/Cas9 knockout of TRIM24 and/or BRPF1) to mimic the on-target effect and compare phenotypes. | --INVALID-LINK-- |
| Compound degradation | Ensure proper storage of this compound (as recommended by the supplier) and use freshly prepared solutions for your experiments. | N/A |
| Suboptimal compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. The reported cellular EC50 is 50 nM.[1][2] | N/A |
2. I am observing a phenotype that seems inconsistent with TRIM24 or BRPF1 inhibition. How can I investigate potential off-target effects?
While this compound is highly selective, off-target interactions are a possibility with any small molecule inhibitor. A systematic approach can help you identify and validate potential off-target effects.
Selectivity Profile of this compound:
The following table summarizes the known binding affinities of this compound for its primary targets and other tested bromodomains. This can help you assess the likelihood of engaging these specific off-targets at your experimental concentrations.
| Target | Binding Affinity (Kd in nM) | Selectivity vs. TRIM24 |
| TRIM24 | 31 | 1x |
| BRPF1 | 14 | 2.2x more potent |
| BRPF2 | Not specified (9-fold less potent than TRIM24/BRPF1) | ~9x |
| BRPF3 | Not specified (21-fold less potent than TRIM24/BRPF1) | ~21x |
| BAZ2B | 400 | ~13x |
| TAF1(2) | 1800 | ~58x |
| BRD4(1,2) | >7,700 | >248x |
Data compiled from multiple sources.
Experimental Workflow to Investigate Off-Target Effects:
Caption: Workflow for investigating unexpected phenotypes.
Recommended Actions:
| Step | Description | Experimental Protocol |
| 1. Confirm On-Target Engagement | Before searching for off-targets, it is crucial to confirm that this compound is engaging its intended targets (TRIM24 and BRPF1) in your experimental system. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. | --INVALID-LINK-- |
| 2. Unbiased Off-Target Identification | If on-target engagement is confirmed, an unbiased approach can identify other proteins that this compound interacts with. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose. | --INVALID-LINK-- |
| 3. Validate Potential Off-Targets | Once potential off-targets are identified, their role in the observed phenotype needs to be validated. A CRISPR/Cas9-based knockout of the putative off-target, followed by a "rescue" with a drug-insensitive allele, can definitively link the off-target to the phenotype. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways regulated by TRIM24 and BRPF1?
Understanding the on-target signaling pathways is essential to correctly interpret your experimental results and distinguish them from potential off-target effects.
TRIM24 Signaling Pathway:
TRIM24 is a multifaceted protein implicated in transcriptional regulation and protein degradation.[3] Key functions include:
-
Transcriptional Co-regulator: It can act as a co-repressor for the retinoic acid receptor and a co-activator for other nuclear receptors.[3]
-
E3 Ubiquitin Ligase: TRIM24 can mediate the ubiquitination and subsequent degradation of proteins like p53.[3]
-
Epigenetic Reader: Its PHD-bromodomain cassette recognizes specific histone modifications (unmodified H3K4 and acetylated H3K23), tethering it to chromatin.[3]
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
IACS-9571 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of IACS-9571, a potent and selective dual inhibitor of the bromodomains of TRIM24 and BRPF1.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of two proteins: Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their ability to "read" epigenetic marks on histones, thereby interfering with the recruitment of transcriptional machinery and altering gene expression.[2] TRIM24 and BRPF1 are implicated in the regulation of gene expression in various cancers, and their inhibition can lead to anti-proliferative effects.[4][5]
Q2: In which cancer cell lines has the cytotoxic or anti-proliferative effect of this compound been evaluated?
A2: The anti-proliferative activity of this compound has been assessed in several cancer cell lines. For example, its effect has been measured in human prostate cancer cell lines such as 22Rv1 (also known as CWR22R), LNCaP, and LNCaP C4-2B.[1] Studies have also utilized HeLa cells to determine the cellular target engagement of this compound.[2] However, it is noteworthy that in some cell lines, such as the MCF-7 breast cancer cell line, this compound did not show a significant effect on cell growth, suggesting that the cytotoxic response can be cell-type specific.[4]
Q3: What are the typical IC50 or EC50 values for this compound?
A3: The potency of this compound varies depending on the assay and cell line. In a biochemical AlphaScreen assay, this compound has an IC50 of 7.6 nM for TRIM24.[2] In a cellular AlphaLisa target engagement assay using HeLa cells, the EC50 is 50 nM.[2] The anti-proliferative IC50 values in prostate cancer cell lines, as determined by the CellTiter-Glo assay after 96 hours of treatment, are in the micromolar range.[1] For a summary of reported values, please refer to the Data Presentation section.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). The solubility in DMSO is 10 mM.[3] It is advisable to store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Potency and Anti-proliferative Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Value | Experimental Conditions | Reference |
| Biochemical Assay | TRIM24 | IC50 | 7.6 nM | AlphaScreen | [2] |
| Cellular Assay | HeLa | EC50 | 50 nM | AlphaLisa (Target Engagement) | [2] |
| Anti-proliferative Assay | CWR22R (22Rv1) | IC50 | 10.82 µM | 96-hour incubation, CellTiter-Glo | [1] |
| Anti-proliferative Assay | LNCaP | IC50 | 12.15 µM | 96-hour incubation, CellTiter-Glo | [1] |
| Anti-proliferative Assay | LNCaP C4-2B | IC50 | 13.63 µM | 96-hour incubation, CellTiter-Glo | [1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound in adherent or suspension cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.[6][7][8]
Materials:
-
This compound
-
Target cancer cell lines
-
Appropriate cell culture medium
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in an opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells directly into the wells of an opaque-walled plate on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for the desired duration (e.g., 96 hours).[1]
-
-
Assay Reagent Preparation and Addition:
-
Measurement:
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[10][11][12][13]
Materials:
-
This compound
-
Target cancer cell lines
-
Appropriate cell culture medium
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of SDS in DMF)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at an optimal density and, for adherent cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations. Include vehicle and no-cell controls.
-
Incubate for the desired time period.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting viability against the log of the compound concentration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the plate.- Incomplete mixing of reagents.- Temperature gradients across the plate. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate.- Ensure thorough but gentle mixing after adding assay reagents.- Allow the plate to equilibrate to room temperature before adding reagents and reading.[9] |
| Low signal or low sensitivity | - Cell number is too low.- Incubation time with the compound is too short.- The cell line is resistant to this compound. | - Optimize the cell seeding density.- Extend the incubation period with this compound.- Consider that some cell lines may not be sensitive to bromodomain inhibition alone.[4] |
| High background signal | - Contamination of the cell culture.- Components in the media (e.g., phenol red) interfering with the assay. | - Regularly check cell cultures for contamination.- Use phenol red-free medium for colorimetric assays like MTT. |
| Inconsistent IC50 values | - Variation in cell passage number or health.- Instability of the compound in the culture medium. | - Use cells within a consistent passage number range.- Prepare fresh dilutions of this compound for each experiment. |
Visualizations
Caption: Workflow for a typical cell viability assay to assess this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. MTT assay protocol | Abcam [abcam.com]
troubleshooting IACS-9571 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual TRIM24/BRPF1 bromodomain inhibitor, IACS-9571.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] It exhibits low nanomolar affinities for both targets, making it a valuable chemical probe for studying their roles in gene expression and disease.[2][4][5]
Q2: What is the difference between this compound free base and this compound hydrochloride?
A2: this compound is available as a free base and a hydrochloride (HCl) salt. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt form generally has enhanced water solubility and stability.[1][6]
Q3: In what solvents is this compound soluble?
A3: this compound, particularly the free base, is sparingly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO). The hydrochloride salt form shows improved solubility in water. For detailed solubility data, please refer to the table below.
Data Presentation: Solubility of this compound
| Compound Form | Solvent | Solubility | Notes |
| This compound (Free Base) | DMSO | 10 mM | [7] |
| This compound Hydrochloride | DMSO | 125 mg/mL (184.03 mM) | Requires sonication and warming. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[6] |
| This compound Hydrochloride | Water | 10 mg/mL (14.72 mM) | Requires sonication.[6] |
| This compound (Free Base) | Phosphate-Buffered Saline (PBS) pH 7.0 | Low | Kinetic solubility is a key consideration.[4] |
Note: The solubility of this compound in cell culture media has not been quantitatively reported in publicly available literature. It is expected to be low, and direct dissolution in media is not recommended. A DMSO stock solution should be prepared first and then diluted into the cell culture medium.
Troubleshooting Guide: this compound Insolubility in Media
Problem: I am observing precipitation or insolubility when I add this compound to my cell culture medium.
This is a common issue with hydrophobic small molecules like this compound. The following troubleshooting guide provides a step-by-step approach to address this problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation in experimental media.
Detailed Troubleshooting Steps:
Step 1: Review Stock Solution Preparation
-
Question: Was the initial stock solution of this compound in DMSO clear and completely dissolved?
-
Action: Visually inspect your DMSO stock solution. If you see any precipitate, try to redissolve it. For the hydrochloride salt, gentle warming and sonication can aid dissolution.[6] Always use high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your aqueous media.[8]
Step 2: Optimize the Dilution Method
-
Question: How are you diluting the DMSO stock solution into your aqueous media?
-
Action: Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. This is because the DMSO rapidly disperses, and the hydrophobic compound is forced out of solution.
-
Recommended Method: Perform serial dilutions of your concentrated stock in pure DMSO first to get closer to your final desired concentration. Then, add this lower concentration DMSO stock to your pre-warmed cell culture medium with vigorous mixing (e.g., vortexing or rapid pipetting).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and to minimize precipitation.
-
Step 3: Check Media and Incubation Conditions
-
Question: Have you ruled out issues with the media itself?
-
Action:
-
Media Temperature: Always use pre-warmed media (37°C) when adding the this compound stock solution. Cold media can decrease the solubility of the compound.
-
Media Components: Some media components can interact with the compound, leading to precipitation. Before adding this compound, inspect the medium for any existing precipitates.
-
pH: Ensure the pH of your final culture medium is stable and within the optimal range for your cells.
-
Step 4: Consider Using the Hydrochloride Salt
-
Question: Are you using the free base or the hydrochloride salt of this compound?
-
Action: If you are consistently facing solubility issues with the free base form, consider switching to this compound hydrochloride. The salt form has significantly better aqueous solubility and may be more amenable to your experimental setup.[1][6]
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide for preparing a working solution of this compound for treating cells in culture.
Caption: A streamlined workflow for the preparation of this compound working solutions for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication and warming.[6]
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare Intermediate Dilutions (in DMSO):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in DMSO to create a less concentrated intermediate stock. For example, to achieve a final concentration of 1 µM in your cell culture, you might prepare a 1 mM intermediate stock in DMSO.
-
-
Prepare the Final Working Solution (in Cell Culture Medium):
-
Pre-warm your complete cell culture medium to 37°C.
-
To a tube containing the appropriate volume of pre-warmed medium, add the required volume of your intermediate DMSO stock. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of medium.
-
Immediately mix the solution thoroughly by vortexing or repeated pipetting.
-
-
Treat Cells:
-
Add the final working solution to your cells. Gently swirl the plate or flask to ensure even distribution.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway
This compound inhibits the bromodomains of TRIM24 and BRPF1, thereby modulating their roles in transcriptional regulation and protein stability.
-
TRIM24 acts as a transcriptional co-activator for several nuclear receptors, including the estrogen receptor (ER) and androgen receptor (AR).[9][10] It also functions as an E3 ubiquitin ligase, promoting the degradation of tumor suppressor p53.[11] In some cancers, TRIM24 can also activate STAT3 signaling.[12]
-
BRPF1 is a critical scaffolding protein for histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. By binding to acetylated histones, BRPF1 helps to recruit and activate these HAT complexes, leading to the acetylation of other histones (e.g., H3K23ac) and subsequent gene activation.
By inhibiting TRIM24 and BRPF1, this compound can disrupt these processes, leading to anti-proliferative and other anti-cancer effects.
Caption: A diagram illustrating the signaling pathways modulated by TRIM24 and BRPF1, and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRIM24 Is an Oncogenic Transcriptional Activator in Prostate Cancer. | Broad Institute [broadinstitute.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
optimizing IACS-9571 concentration for efficacy
Welcome to the technical support center for IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the bromodomains of TRIM24 and BRPF1.[1][2][3][4][5] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. By binding to the bromodomains of TRIM24 and BRPF1, this compound prevents these proteins from interacting with their chromatin targets, thereby modulating gene expression.[1][4] TRIM24 has been identified as an E3 ubiquitin ligase and a transcriptional co-regulator implicated in various cancers.[1][6]
Q2: What are the recommended starting concentrations for in vitro and cellular assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. However, based on published data, here are some recommended starting points:
-
Biochemical Assays (e.g., AlphaScreen): The IC50 for TRIM24 is approximately 7.6-8 nM.[1][2][7][8][9] A starting concentration range of 1 nM to 1 µM is recommended for biochemical assays.
-
Cellular Assays (e.g., AlphaLISA, cell viability): The cellular EC50 is approximately 50 nM in HeLa cells.[1][2][3][4][7][8] For cellular experiments, a starting concentration range of 10 nM to 10 µM is advisable. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in DMSO.[9] For a stock solution, a concentration of 10 mM in DMSO is commonly used.[9] Store the DMSO stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound selective for TRIM24 and BRPF1?
A4: Yes, this compound is a highly selective dual inhibitor of TRIM24 and BRPF1.[2][8] It shows significantly lower activity against other bromodomain-containing proteins, including the BET subfamily (e.g., BRD4), with a selectivity of over 7,700-fold.[2][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in cellular assays | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Poor Cell Permeability: Although generally cell-permeable, some cell types may have lower uptake. 3. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 4. High Protein Binding in Media: Serum proteins in the cell culture media may bind to the compound, reducing its effective concentration. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Increase the incubation time to allow for better cell penetration. 3. Prepare a fresh dilution from a new stock solution. Ensure proper storage at -20°C or -80°C. 4. Consider reducing the serum concentration in your media during the treatment period, if compatible with your cell line's health. |
| High background or off-target effects | 1. Concentration Too High: Excessive concentrations can lead to non-specific effects. 2. DMSO Toxicity: The final concentration of DMSO in the well may be too high. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to perturbations in epigenetic regulation. | 1. Lower the concentration of this compound and perform a careful dose-response analysis. 2. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%. Run a vehicle control (DMSO only) to assess its effect. 3. Test the compound in a different cell line to see if the effect is cell-type specific. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the outcome. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to variability. 3. Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Standardize all assay parameters and document them carefully in your lab notebook. |
Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Binding Affinity and Potency
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 (AlphaScreen) | 7.6 nM | [1] |
| TRIM24 | IC50 | 8 nM | [2][7][8][9] |
| TRIM24 | Kd (ITC) | 31 nM | [1][2][3][4][7][8] |
| BRPF1 | Kd (ITC) | 14 nM | [1][2][3][4][7][8] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Value | Reference |
| Cellular Target Engagement (AlphaLISA) | HeLa | EC50 = 50 nM | [1][2][3][4][7][8] |
| Antiproliferative Activity (Cell Titer-Glo) | 22Rv1 | - | [2] |
Experimental Protocols
Protocol 1: Cellular Target Engagement using AlphaLISA
This protocol is adapted from the methodology used to determine the cellular EC50 of this compound.[1]
Objective: To measure the displacement of TRIM24 from histone H3 in cells.
Materials:
-
HeLa cells
-
This compound
-
Opti-MEM
-
Lysis buffer
-
Anti-TRIM24 antibody
-
Anti-histone H3 antibody
-
AlphaLISA acceptor beads
-
AlphaLISA donor beads
-
384-well plate
Procedure:
-
Seed HeLa cells in a 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 2-4 hours).
-
Aspirate the compound-containing medium and lyse the cells by adding lysis buffer.
-
Add a mixture of anti-TRIM24 and anti-histone H3 antibodies to the lysate.
-
Add AlphaLISA acceptor beads and incubate in the dark.
-
Add AlphaLISA donor beads and incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
This compound
-
Complete growth medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathway of TRIM24 Inhibition
Caption: Mechanism of this compound action on the TRIM24/BRPF1 pathway.
Experimental Workflow for Cellular Assays
Caption: General workflow for in vitro cell-based assays with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
IACS-9571 experimental variability and controls
Welcome to the technical support center for IACS-9571, a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited aqueous solubility. For stock solutions, it is recommended to dissolve it in DMSO at a concentration of up to 10 mM.[1] If you observe precipitation in your stock solution, gently warm it to 37°C and vortex to redissolve. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to prevent the compound from precipitating out of the media. When diluting the stock solution into aqueous buffers or cell culture media, do so dropwise while vortexing to ensure rapid mixing and minimize the risk of precipitation. The hydrochloride salt form of this compound may offer enhanced water solubility and stability.[2]
Q2: I am not observing the expected cellular phenotype (e.g., anti-proliferative effects) after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of a cellular phenotype:
-
Cell Line Dependency: The cellular effects of this compound can be highly cell-type specific. TRIM24 and BRPF1 are not universally essential for cell proliferation. It is important to use cell lines where TRIM24 or BRPF1 have been shown to be dependencies. Genetic knockdown of TRIM24 has been associated with impaired cell growth and apoptosis in certain cancer cell lines.[3]
-
Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. The cellular EC50 for this compound in a target engagement assay is approximately 50 nM.[4][5][6] However, the concentration required to elicit a specific phenotypic response may vary. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Target Engagement: It is crucial to confirm that this compound is engaging its target, TRIM24, in your cellular system. You can assess this using a cellular thermal shift assay (CETSA) or by monitoring the displacement of TRIM24 from chromatin via chromatin immunoprecipitation (ChIP) followed by qPCR or sequencing.
-
Compound Integrity: Ensure the proper storage of your this compound stock solution. It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.
Q3: I am observing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition. How can I mitigate this?
A3: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations.
-
Concentration Range: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Control Experiments: It is critical to include proper controls in your experiments. This includes a vehicle control (e.g., DMSO) and potentially a negative control compound that is structurally related to this compound but inactive against TRIM24 and BRPF1.
-
Phenotypic Confirmation: If you observe a phenotype, it is advisable to confirm that it is due to the inhibition of TRIM24 and/or BRPF1. This can be done using genetic approaches such as siRNA or shRNA knockdown of TRIM24 and BRPF1 to see if it phenocopies the effect of this compound.
-
Known Dual Activity: Remember that this compound is a dual inhibitor of TRIM24 and BRPF1. The observed phenotype may be a result of inhibiting one or both of these proteins.
Q4: What are the recommended positive and negative controls for my experiments with this compound?
A4:
-
Positive Controls:
-
For target engagement, you can use a cell line known to be sensitive to TRIM24/BRPF1 inhibition.
-
For downstream signaling, you can measure the expression of known TRIM24 target genes.
-
-
Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your this compound treatment.
-
Inactive Epimer/Analog: If available, an inactive enantiomer or a structurally similar but biologically inactive analog of this compound can be a powerful negative control to rule out non-specific effects of the chemical scaffold. For instance, in the development of a PROTAC based on an this compound derivative, an enantiomer with an inactive VHL binding moiety was used as a chemical control.[3]
-
Quantitative Data Summary
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target | Value | Assay | Reference |
| IC50 | TRIM24 | 7.6 nM | AlphaScreen | [4] |
| Kd | TRIM24 | 31 nM | ITC | [4][5][6] |
| Kd | BRPF1 | 14 nM | ITC | [4][5][6] |
| EC50 | Cellular Target Engagement | 50 nM | AlphaLISA (HeLa cells) | [4][5][6] |
Experimental Protocols
Protocol 1: Cellular Target Engagement using AlphaLISA
This protocol is adapted from the methodology used in the development of this compound to measure the displacement of TRIM24 from endogenous histone H3 in cells.[4]
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
AlphaLISA lysis buffer
-
AlphaLISA acceptor beads conjugated to an anti-histone H3 antibody
-
AlphaLISA donor beads conjugated to an anti-TRIM24 antibody
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 384-well white microplate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Remove the culture medium and add AlphaLISA lysis buffer to each well. Incubate according to the manufacturer's instructions to lyse the cells and release the nuclear contents.
-
Bead Addition: Add the AlphaLISA acceptor beads (anti-histone H3) and donor beads (anti-TRIM24) to the lysate.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-antibody-protein complex formation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of TRIM24 bound to histone H3. A decrease in signal with increasing concentrations of this compound indicates target engagement. Calculate the EC50 value by fitting the dose-response curve to a suitable model.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This is a general protocol to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Assay: On the day of measurement, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: IACS-9571 Dose-Response Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-9571. The information is designed to address common issues encountered during the interpretation of dose-response data for this potent and selective dual inhibitor of TRIM24 and BRPF1 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting the bromodomains of TRIM24 and BRPF1, this compound disrupts their ability to "read" these epigenetic marks, thereby modulating gene transcription.[5][6] Overexpression of TRIM24 has been linked to poor prognosis in several cancers, making it a target for therapeutic intervention.[2][4][5]
Q2: What are the key potency and binding affinity values for this compound?
A2: The potency and binding affinity of this compound have been characterized using various biochemical and cellular assays. A summary of these values is presented below.
| Parameter | Target/Assay | Value | Reference |
| IC50 | TRIM24 (Biochemical AlphaScreen) | 7.6 nM - 8 nM | [1][5] |
| EC50 | Cellular Target Engagement (AlphaLisa in HeLa cells) | 50 nM | [1][2][3][4][5] |
| Kd | TRIM24 (Isothermal Titration Calorimetry - ITC) | 31 nM | [1][2][3][4][5] |
| Kd | BRPF1 (Isothermal Titration Calorimetry - ITC) | 14 nM | [1][2][3][4][5] |
| Kd | BRPF2 | ~126 nM (estimated from 9-fold lower selectivity vs BRPF1) | [5] |
| Kd | BRPF3 | ~294 nM (estimated from 21-fold lower selectivity vs BRPF1) | [5] |
| Kd | BAZ2B | 400 nM | [5] |
| Kd | TAF1 (second domain) | 1,800 nM | [5] |
| Selectivity | vs. BRD4(1, 2) | >7,700-fold | [1][5] |
Q3: My experimental EC50 value for this compound is different from the published 50 nM. What could be the reason?
A3: Discrepancies between your experimental EC50 and the published value can arise from several factors:
-
Cell Line Differences: The reported 50 nM EC50 was determined in HeLa cells ectopically expressing TRIM24(PHD-bromo).[5] Different cell lines may have varying levels of endogenous TRIM24 and BRPF1, different membrane permeability to the compound, or distinct downstream signaling pathways, all of which can affect the observed potency.
-
Assay Format: The published value was obtained using an AlphaLisa cellular target engagement assay.[5] If you are using a different assay, such as a cell viability or proliferation assay (e.g., Cell Titer-Glo), the endpoint measured is further downstream of direct target engagement and can be influenced by numerous other cellular processes. For instance, antiproliferative effects may not be observed despite target engagement.[7]
-
Experimental Conditions: Variations in incubation time, cell density, serum concentration in the media, and passage number of the cells can all impact the dose-response curve. The published antiproliferative activity against 22Rv1 cells was measured after 96 hours.[1]
-
Compound Quality and Handling: Ensure the purity and integrity of your this compound stock. The compound is typically dissolved in DMSO.[8] Improper storage or multiple freeze-thaw cycles can lead to degradation.
Troubleshooting Guides
Problem 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or issues with compound dilution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and uniform cell seeding density across all wells.
-
To minimize edge effects, avoid using the outer wells of the plate for treatment and use them for blanks or media-only controls.
-
Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from storing diluted compound.
-
Use a calibrated multichannel pipette for adding cells and reagents.
-
Problem 2: No significant effect on cell viability or proliferation at expected concentrations.
-
Possible Cause: The cellular phenotype being measured may not be strongly dependent on TRIM24/BRPF1 bromodomain inhibition in the chosen cell line.[7]
-
Troubleshooting Steps:
-
Confirm target engagement in your cell line using a direct assay like the AlphaLisa described in the experimental protocols section. This will verify that the compound is entering the cells and binding to its target.
-
Consider that the biological consequence of TRIM24/BRPF1 inhibition might be more subtle than cell death, potentially involving changes in gene expression, cell differentiation, or senescence.[6]
-
Review the literature for the role of TRIM24 and BRPF1 in your specific cancer model. Genetic knockdown of TRIM24 has been shown to have antiproliferative effects in some cancer cells.[5]
-
Experimental Protocols
1. AlphaLisa Cellular Target Engagement Assay
This assay measures the ability of this compound to displace ectopically expressed TRIM24(PHD-bromo) from endogenous histone H3 in HeLa cells.[5]
-
Cell Line: HeLa cells.
-
Reagents:
-
Expression vector for Flag-tagged TRIM24(PHD-bromo).
-
This compound.
-
AlphaLISA anti-Flag acceptor beads.
-
AlphaLISA anti-Histone H3 donor beads.
-
Lysis buffer.
-
-
Procedure:
-
Transfect HeLa cells with the Flag-TRIM24(PHD-bromo) expression vector.
-
Seed the transfected cells into a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Lyse the cells.
-
Add the AlphaLISA acceptor and donor beads to the cell lysate.
-
Incubate to allow for bead-antibody-protein complex formation.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis: The AlphaLISA signal is inversely proportional to the amount of this compound that displaces the TRIM24-histone H3 interaction. Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
2. Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of this compound to its target proteins.[3][4][5]
-
Instrumentation: An isothermal titration calorimeter.
-
Reagents:
-
Purified TRIM24 or BRPF1 bromodomain protein.
-
This compound.
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Procedure:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. This data is then fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting epigenetic regulation.
Caption: Experimental workflow for the AlphaLisa cellular target engagement assay.
Caption: Troubleshooting logic for unexpected this compound dose-response results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
IACS-9571 Technical Support Center: Troubleshooting Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues related to IACS-9571, with a focus on troubleshooting and understanding potential mechanisms of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3]. By binding to the bromodomains of these proteins, this compound prevents them from recognizing and binding to acetylated lysine residues on histone tails. This disrupts their role in chromatin remodeling and the regulation of gene expression[4].
Q2: Which cellular pathways are affected by this compound?
A2: Inhibition of TRIM24 and BRPF1 by this compound can impact several downstream signaling pathways.
-
TRIM24 inhibition has been shown to affect:
-
Wnt/GSK-3β/β-catenin signaling: Knockdown of TRIM24 can lead to the downregulation of this pathway, which is crucial for cell proliferation[5].
-
mTOR signaling: TRIM24 can activate the mTOR signaling pathway, so its inhibition may lead to decreased cell growth and proliferation[6].
-
p53 stability: TRIM24 can target the tumor suppressor p53 for degradation. Therefore, inhibiting TRIM24 may lead to increased p53 levels and apoptosis[7].
-
STAT3 signaling: TRIM24 can act as a co-activator for STAT3, a key transcription factor in many cancers. Inhibition of TRIM24 can thus disrupt STAT3-mediated gene expression[8].
-
-
BRPF1 inhibition can lead to:
-
Cell cycle arrest: Inhibition of BRPF1 has been associated with G1 cell cycle arrest[9].
-
Induction of apoptosis and senescence: Pharmacological blockade of BRPF1 can trigger programmed cell death and cellular senescence[9][10].
-
Increased DNA damage: Targeting BRPF1 can lead to an accumulation of DNA damage in cancer cells[10].
-
Downregulation of oncogenes: BRPF1 is a regulator of key oncogenes such as E2F2 and EZH2. Its inhibition can lead to their reduced expression[9].
-
Q3: Has clinical resistance to this compound been reported?
A3: As of the latest available information, there are no specific clinical reports detailing acquired resistance to this compound. However, the potential for drug resistance is a common challenge with targeted therapies. The troubleshooting guides below are based on potential mechanisms derived from preclinical studies and knowledge of resistance to other bromodomain inhibitors.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
You may observe a gradual or sudden decrease in the efficacy of this compound in your cell line, indicated by an increase in the half-maximal inhibitory concentration (IC50).
Potential Causes and Troubleshooting Steps:
-
Upregulation of Bypass Signaling Pathways: Cells may compensate for the inhibition of TRIM24/BRPF1 by activating alternative survival pathways.
-
Experimental Workflow:
-
Western Blot Analysis: Compare the protein levels and phosphorylation status of key components of pathways downstream of TRIM24 and BRPF1 (e.g., Wnt/β-catenin, mTOR, STAT3) in sensitive and resistant cells.
-
RNA Sequencing: Perform transcriptome analysis to identify differentially expressed genes and activated pathways in resistant cells compared to sensitive parental cells.
-
-
Logical Relationship Diagram:
Potential bypass pathway activation leading to resistance.
-
-
Bromodomain-Independent Function of Target Proteins: Resistance to some bromodomain inhibitors, like those targeting BET proteins, can arise from the target protein (e.g., BRD4) functioning in a manner that does not require its bromodomain[11][12]. A similar mechanism could potentially occur with TRIM24 or BRPF1.
-
Experimental Workflow:
-
Co-immunoprecipitation (Co-IP): Investigate if TRIM24 or BRPF1 form new protein-protein interactions in resistant cells that might bypass the need for bromodomain-mediated chromatin binding.
-
Chromatin Immunoprecipitation (ChIP): Analyze the chromatin occupancy of TRIM24 and BRPF1 in resistant versus sensitive cells to see if their localization patterns have changed.
-
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration.
-
Experimental Workflow:
-
qRT-PCR and Western Blot: Measure the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2) in sensitive and resistant cells.
-
Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Calcein-AM) to functionally assess drug efflux activity.
-
-
Issue 2: High Intrinsic Resistance to this compound in a New Cell Line
Some cell lines may exhibit a naturally low sensitivity to this compound.
Potential Causes and Troubleshooting Steps:
-
Low Expression of TRIM24 or BRPF1: The cell line may not express sufficient levels of the target proteins for this compound to exert a significant effect.
-
Experimental Workflow:
-
Western Blot or qRT-PCR: Quantify the baseline expression levels of TRIM24 and BRPF1 in the cell line of interest and compare them to sensitive cell lines.
-
-
-
Pre-existing Activation of Compensatory Pathways: The cell line may have inherent genetic or epigenetic alterations that activate survival pathways that are independent of TRIM24/BRPF1 signaling.
-
Experimental Workflow:
-
Genomic and Transcriptomic Analysis: Analyze the mutational landscape and gene expression profile of the cell line to identify potential driver mutations or pathway activations that could confer resistance.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | AlphaLISA | EC50 | 50 nM | [2] |
| Various | - | Biochemical (AlphaScreen) | IC50 (TRIM24) | 7.6 nM | [2] |
| - | - | Isothermal Titration Calorimetry | Kd (TRIM24) | 31 nM | [2][3] |
| - | - | Isothermal Titration Calorimetry | Kd (BRPF1) | 14 nM | [2][3] |
Experimental Protocols
Protocol: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.
Materials:
-
Sensitive cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50:
-
Plate the parental (sensitive) cell line at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in this concentration, passaging them as they reach 70-80% confluency.
-
Monitor the cells for signs of recovery and stable growth.
-
-
Dose Escalation:
-
Once the cells are growing consistently at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Allow the cells to adapt and resume normal proliferation at each new concentration before the next dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically, and once a resistant population is established (e.g., growing at a concentration several-fold higher than the initial IC50), re-determine the IC50 of the resistant cells and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreserve stocks of the resistant cells at different stages of the selection process.
-
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Knockdown of TRIM24 suppresses growth and induces apoptosis in acute myeloid leukemia through downregulation of Wnt/GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoblastoma-associated protein is important for TRIM24-mediated activation of the mTOR signaling pathway through DUSP2 action in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. TRIM24 is an oncogenic transcriptional co-activator of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
impact of IACS-9571 on cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of IACS-9571 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[3] By binding to the bromodomains of TRIM24 and BRPF1, this compound prevents these proteins from "reading" the epigenetic landscape, thereby disrupting their role in the regulation of gene expression.[3]
Q2: What is the difference between the biochemical IC50, cellular EC50, and antiproliferative IC50 values reported for this compound? A2: These values measure different aspects of the compound's activity:
-
Biochemical IC50: This measures the concentration of this compound required to inhibit the activity of the isolated TRIM24 protein by 50% in a biochemical assay (e.g., AlphaScreen). The reported IC50 is approximately 8 nM.[4]
-
Cellular EC50: This is the effective concentration required to achieve 50% of the maximum effect in a cell-based target engagement assay. For this compound, this measures its ability to displace TRIM24 from histones within the cell. The reported cellular EC50 is 50 nM.[2][5]
-
Antiproliferative IC50: This is the concentration of the compound required to inhibit the proliferation of a cell population by 50% over a specific time (e.g., 96 hours). For this compound, these values are significantly higher (in the micromolar range) and cell-line dependent.[4]
Q3: Is this compound expected to induce widespread cell death in cancer cell lines? A3: Not necessarily. While genetic knockdown of TRIM24 has been shown to impair cell growth and induce apoptosis, overt effects on cancer cell proliferation as a direct consequence of bromodomain inhibition by this compound have not been widely demonstrated.[1] Studies have shown that some cell lines, like MCF-7 breast cancer cells, are resistant to the antiproliferative effects of TRIM24 bromodomain inhibition.[1][6] This suggests that inhibiting the bromodomain function alone may not be sufficient to trigger a cytotoxic response in many cancer contexts.[1]
Q4: How does the activity of this compound compare to a TRIM24 degrader like dTRIM24? A4: This is a critical distinction. This compound is an inhibitor; it binds to the TRIM24 bromodomain and blocks its function. In contrast, dTRIM24 is a proteolysis-targeting chimera (PROTAC) that links a derivative of this compound to a ligand for the VHL E3 ubiquitin ligase.[1] This causes the cell's own machinery to target the entire TRIM24 protein for destruction. This degradation approach has been shown to be more effective at suppressing cell growth and inducing apoptosis than bromodomain inhibition with this compound alone.[1][7]
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in cell viability after treating my cells with this compound at nanomolar concentrations.
-
Explanation: This is a common and expected observation. The potent 50 nM EC50 value for this compound reflects its ability to engage with its target (TRIM24) within the cell, not its ability to kill the cell.[2][5] The antiproliferative effects of this compound, if any, typically occur at much higher micromolar concentrations.[4]
-
Recommendations:
-
Confirm Target Engagement: If possible, perform a cellular thermal shift assay (CETSA) or a target engagement assay (like the AlphaLISA used in its development) to confirm that this compound is binding to TRIM24 in your specific cell line at the concentrations used.
-
Increase Concentration Range: To assess for antiproliferative effects, you must perform a dose-response curve extending into the high micromolar range (e.g., 0.1 to 50 µM).
-
Extend Incubation Time: Cell viability effects may be time-dependent. Consider extending the treatment duration to 96 hours or longer.
-
Consider Cell Line Specificity: The antiproliferative response to TRIM24 inhibition is highly cell-context dependent. Your cell line may not be sensitive to TRIM24 bromodomain inhibition alone. Reports show modest sensitivity in MM1S myeloma cells and some prostate cancer lines, but resistance in MCF-7 cells.[4][6]
-
Use a Positive Control: Use a compound known to induce cell death in your cell line to ensure the viability assay itself is working correctly.
-
Issue 2: My this compound powder will not dissolve properly.
-
Explanation: this compound is a hydrophobic molecule. Proper solvent selection and handling are crucial.
-
Recommendations:
-
Recommended Solvent: The recommended solvent for creating a stock solution is DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the final percentage of DMSO in your cell culture medium.
-
Solubilization Technique: After adding DMSO, ensure complete solubilization by vortexing or gentle warming if necessary. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock solution in your culture medium, ensure the final concentration of DMSO is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
-
Issue 3: I am seeing inconsistent results between experiments.
-
Explanation: Inconsistent results can stem from compound stability, cell culture conditions, or assay variability.
-
Recommendations:
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted compound in aqueous media for extended periods.
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment. Over-confluent or stressed cells can respond differently to treatment.
-
Vehicle Control: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest dose of this compound) to account for any solvent effects.
-
Assay Precision: Ensure thorough mixing when adding reagents and avoid bubbles in wells, which can interfere with plate reader measurements.
-
Data Presentation
Table 1: Biochemical and Cellular Target Engagement Data for this compound
| Parameter | Target | Value | Assay Type | Reference |
| Biochemical IC50 | TRIM24 | 8 nM | AlphaScreen | [4] |
| Binding Affinity (Kd) | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Binding Affinity (Kd) | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Cellular EC50 | TRIM24 | 50 nM | AlphaLISA (Target Engagement) | [2][5] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Conditions | Reference |
| CWR22Rv1 | Prostate Cancer | 10.82 | 96 hours, CellTiter-Glo | [4] |
| LNCaP | Prostate Cancer | 12.15 | 96 hours, CellTiter-Glo | [4] |
| LNCaP C4-2B | Prostate Cancer | 13.63 | 96 hours, CellTiter-Glo | [4] |
| MM1S | Multiple Myeloma | > 10 | Not Specified | [6] |
| MCF-7 | Breast Cancer | Resistant | Not Specified | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells based on the quantification of ATP, an indicator of metabolic activity.
Materials:
-
This compound (10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a final volume of 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. To achieve a final 10x concentration, dilute accordingly. For example, to get a final concentration of 10 µM, prepare a 100 µM solution.
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound dose) and a "no-cell" control (medium only for background measurement).
-
Add 10 µL of the 10x compound dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background.
-
Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
6-well plates
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x, 5x, and 10x the antiproliferative IC50) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Gently wash the attached cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (ice-cold)
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest both floating and attached cells.
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
avoiding IACS-9571 degradation during experiments
Welcome to the technical support center for IACS-9571. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The main factors that can lead to the degradation of this compound are exposure to light, improper pH conditions, and prolonged storage at suboptimal temperatures. As a compound containing a sulfonamide group, it may be susceptible to photodegradation and hydrolysis, particularly under acidic conditions.[1][2][3]
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2][4]
Q3: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?
A3: this compound is soluble in DMSO.[4] It is crucial to use anhydrous, high-quality DMSO for preparing stock solutions, as the presence of water can promote hydrolysis.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q4: Is this compound light-sensitive?
A4: While specific photostability data for this compound is not extensively published, its sulfonamide structure suggests a potential for light sensitivity.[1][5][7] It is a best practice to handle this compound and its solutions under low light conditions and to store them in amber or opaque containers to minimize exposure to light.[6][8][9][10][11]
Q5: What is the difference between the free base and the hydrochloride salt of this compound?
A5: The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[7][12] For most biological experiments in aqueous media, using the hydrochloride salt is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cellular assays. | Degradation of this compound in stock solution or working dilutions. | - Ensure stock solutions are stored correctly at -80°C or -20°C and are within the recommended stability period. - Prepare fresh working dilutions for each experiment from a frozen stock aliquot. - Use high-quality, anhydrous DMSO to prepare stock solutions.[5] |
| Photodegradation during the experiment. | - Minimize exposure of this compound solutions and experimental setups to ambient light. - Use amber-colored or foil-wrapped tubes and plates.[9][10][11] - Conduct light-sensitive steps of the experiment under subdued lighting.[8] | |
| pH-mediated hydrolysis in the assay medium. | - Ensure the pH of the cell culture medium or buffer is within the neutral to slightly alkaline range, where sulfonamides are generally more stable.[2][3] - Avoid highly acidic conditions in your experimental setup. | |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of the free base form. | - Use the hydrochloride salt of this compound for better solubility in aqueous buffers and media.[7][12] - Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) to maintain solubility. |
| The concentration of the compound exceeds its solubility limit in the final medium. | - Prepare a more diluted stock solution or a serial dilution to reach the final desired concentration without precipitation. | |
| Variability between experimental replicates. | Inconsistent handling of the compound. | - Ensure uniform and minimal exposure to light for all samples. - Use a consistent and validated protocol for preparing and adding the compound to your experiments. |
| Degradation due to repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. While some compounds are stable to multiple freeze-thaw cycles, aliquoting is a best practice.[5] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark container.[2][4] |
| -20°C | Long-term (months to years) | Store in a dry, dark container.[2][4] | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[6] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound (solid powder), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under subdued lighting, weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol for Diluting this compound for Cellular Assays
-
Materials: this compound stock solution, pre-warmed cell culture medium or assay buffer, sterile tubes.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.5%).
-
Add the diluted this compound to the cell plates, minimizing exposure to light.
-
Incubate the cells for the desired period, keeping the plates in a dark incubator.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. camlab.co.uk [camlab.co.uk]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
IACS-9571 vs. dTRIM24: A Comparative Guide to Targeting TRIM24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic modalities targeting the transcriptional regulator TRIM24: the small molecule inhibitor IACS-9571 and the proteolysis-targeting chimera (PROTAC) dTRIM24. This comparison is supported by experimental data to inform research and development decisions.
Introduction
Tripartite motif-containing protein 24 (TRIM24) is a multidomain protein that functions as an epigenetic reader and a co-regulator of transcription.[1][2] Its overexpression is associated with poor prognosis in several cancers, including breast cancer, glioblastoma, and acute leukemia, making it an attractive therapeutic target.[1][3][4] this compound is a potent and selective inhibitor of the TRIM24 bromodomain, designed to block its interaction with acetylated histones.[1][4] In contrast, dTRIM24 is a heterobifunctional degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the TRIM24 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5][6] This guide will dissect the efficacy, mechanism of action, and experimental considerations for both molecules.
Mechanism of Action
This compound functions as a competitive inhibitor of the TRIM24 bromodomain, preventing it from recognizing acetylated lysine residues on histone tails and other proteins.[1][4] This is intended to disrupt TRIM24's role in chromatin localization and gene regulation.
dTRIM24 operates through a different mechanism. It is a PROTAC composed of a ligand for TRIM24 (derived from this compound) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[1] This bifunctional nature allows dTRIM24 to act as a molecular bridge, bringing TRIM24 into proximity with the VHL E3 ligase complex. This induced proximity results in the polyubiquitination of TRIM24, marking it for degradation by the 26S proteasome.[1][7]
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
IACS-9571 in the Landscape of TRIM24 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripartite motif-containing protein 24 (TRIM24), an epigenetic reader and E3 ubiquitin ligase, has emerged as a compelling therapeutic target in various cancers. Its role in transcriptional regulation through its tandem plant homeodomain (PHD) and bromodomain (BRD) has spurred the development of small-molecule inhibitors. This guide provides a detailed comparison of IACS-9571, a potent TRIM24 inhibitor, with other notable agents targeting this protein, supported by experimental data and methodologies.
Unveiling the Inhibitors: A Head-to-Head Comparison
This compound is a highly potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains.[1][2][3] Its development has paved the way for a deeper understanding of TRIM24's function in disease. Here, we compare its performance against other key TRIM24-targeting molecules: a structurally related dual inhibitor (referred to as Compound 34 in its discovery publication) and dTRIM24, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the TRIM24 protein.[4][5]
| Inhibitor/Degrader | Target(s) | Mechanism of Action | Potency (TRIM24) | Cellular Efficacy | Key Distinctions |
| This compound | TRIM24, BRPF1 | Bromodomain Inhibition | IC50: 7.6 - 8 nM[1][3][6][7] Kd: 31 nM[1][2][3] | EC50: 50 nM[1][3] | High potency and excellent cellular activity. Serves as a high-quality chemical probe for TRIM24/BRPF1 bromodomain function.[8][9] |
| Compound 34 | TRIM24, BRPF1B, BRPF2 | Bromodomain Inhibition | Kd: 222 nM[5][10] IC50: 480 nM[5] | Displaces TRIM24 from chromatin.[1] | A first-generation dual inhibitor with moderate potency compared to this compound.[5] |
| dTRIM24 | TRIM24 | Protein Degradation | Induces TRIM24 degradation | More effective at displacing TRIM24 from chromatin and inducing transcriptional changes and anti-proliferative effects than this compound.[4] | A PROTAC that hijacks the cell's ubiquitin-proteasome system to eliminate TRIM24, offering a distinct and potentially more profound biological impact than bromodomain inhibition alone.[4][11] |
Delving into the Experimental Details
The quantitative data presented above is derived from a variety of robust biochemical and cellular assays. Understanding the methodologies behind these values is crucial for their correct interpretation.
Biochemical Assays for Potency Determination
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the ability of a compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone peptide. The IC50 value represents the concentration of the inhibitor required to reduce the interaction signal by 50%.
-
Protocol Outline:
-
A biotinylated histone peptide is bound to streptavidin-coated donor beads.
-
A GST-tagged TRIM24 bromodomain is bound to glutathione-coated acceptor beads.
-
In the absence of an inhibitor, the beads are brought into proximity through the protein-peptide interaction, generating a chemiluminescent signal.
-
The test compound is added at varying concentrations to measure the disruption of this interaction.
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein. This allows for the determination of the dissociation constant (Kd), providing a true measure of binding affinity.
-
Protocol Outline:
-
The TRIM24 bromodomain protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in small increments.
-
The heat released or absorbed during the binding event is measured, and the data is fitted to a binding model to calculate the Kd.
-
-
Cellular Assays for Efficacy Assessment
-
Cellular Thermal Shift Assay (CETSA): This assay assesses the target engagement of an inhibitor within a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
-
Protocol Outline:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is quantified by Western blotting or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
-
Chromatin Immunoprecipitation (ChIP): ChIP is used to determine the occupancy of a specific protein at particular genomic regions. In the context of TRIM24 inhibitors, it measures the displacement of TRIM24 from chromatin.
-
Protocol Outline:
-
Cells are treated with the inhibitor or control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into small fragments.
-
An antibody specific to TRIM24 is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequencing.
-
-
-
Western Blotting for Protein Degradation: This standard technique is used to quantify the total amount of a target protein in cell lysates, making it ideal for assessing the efficacy of degraders like dTRIM24.
-
Protocol Outline:
-
Cells are treated with the degrader or control for various times and at different concentrations.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against TRIM24 and a loading control protein, followed by a secondary antibody.
-
The protein bands are visualized and quantified.
-
-
Visualizing the Mechanism: TRIM24 in Cellular Signaling
TRIM24 is implicated in several oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of TRIM24 and the points of intervention for its inhibitors.
Caption: TRIM24 in the Wnt/β-catenin signaling pathway.
Caption: TRIM24's role in the PI3K/Akt signaling pathway.
Caption: TRIM24 as a co-activator of STAT3 signaling.
Conclusion
This compound stands as a powerful chemical probe for interrogating the function of the TRIM24 bromodomain. Its high potency and cellular activity have been instrumental in validating TRIM24 as a therapeutic target. The comparison with earlier inhibitors like "Compound 34" highlights the significant progress in achieving high-affinity binders. Furthermore, the advent of degraders such as dTRIM24 opens up a new therapeutic modality that appears to have a more profound biological effect than simple bromodomain inhibition. The choice between an inhibitor and a degrader will likely depend on the specific biological context and the desired therapeutic outcome. This guide provides a foundational understanding for researchers to navigate the evolving landscape of TRIM24-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
IACS-9571: A Comparative Guide to its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain selectivity profile of IACS-9571, a potent and selective chemical probe. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a high-affinity, cell-permeable inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1][6] Both TRIM24 and BRPF1 have been implicated in the development and progression of various cancers.[1][2][3] Unlike many previously developed bromodomain inhibitors that target the Bromodomain and Extra-Terminal (BET) family, this compound was designed for high selectivity towards the TRIM24 and BRPF1 bromodomains, making it a valuable tool for dissecting their specific biological functions.[1][7]
Selectivity Profile of this compound
The selectivity of this compound has been extensively profiled against a broad panel of human bromodomains. The data consistently demonstrates a strong preference for TRIM24 and BRPF1 over other bromodomain families, particularly the BET family.
Quantitative Analysis of Binding Affinities
The following table summarizes the binding affinities and inhibitory concentrations of this compound for a selection of bromodomains.
| Target Bromodomain | Assay Type | Value | Unit | Reference |
| TRIM24 | ITC Kd | 31 | nM | [1][3][4][5][7] |
| AlphaScreen IC50 | 7.6 | nM | [1][5] | |
| Cellular AlphaLISA EC50 | 50 | nM | [1][5] | |
| BRPF1 | ITC Kd | 14 | nM | [1][3][4][5][7] |
| BRPF2 | Kd | 1.3/2.1 (9-fold selective vs BRPF2) | nM | [1][7] |
| BRPF3 | Kd | 1.3/2.1 (21-fold selective vs BRPF3) | nM | [1][7] |
| BRD4 (BET) | Kd | >7,700-fold selectivity vs TRIM24 | - | [1][7] |
| BAZ2B | Kd | 400 | nM | [1][5] |
| TAF1(2) | Kd | 1,800 | nM | [1][5] |
-
ITC Kd : Dissociation constant determined by Isothermal Titration Calorimetry, a measure of binding affinity.
-
IC50 : Half-maximal inhibitory concentration in a biochemical assay.
-
EC50 : Half-maximal effective concentration in a cellular assay.
Comparison with Other Bromodomain Inhibitors
To highlight the unique selectivity of this compound, the following table compares its primary targets with those of other well-characterized bromodomain inhibitors.
| Inhibitor | Primary Target(s) | Key Features |
| This compound | TRIM24, BRPF1 | Highly selective dual inhibitor with minimal activity against the BET family. |
| JQ1 | BRD2, BRD3, BRD4, BRDT (BET family) | Pan-BET inhibitor, widely used as a chemical probe for BET protein function. |
| OTX015 | BRD2, BRD3, BRD4 (BET family) | A clinical-stage pan-BET inhibitor. |
| PFI-1 | BRD2, BRD4 (BET family) | Potent BET family inhibitor with some off-target activity on CREBBP.[8] |
| I-BET762 | BRD2, BRD3, BRD4 (BET family) | A potent and selective BET inhibitor. |
Experimental Protocols
The selectivity data for this compound was generated using a variety of robust biophysical and biochemical assays. The general methodologies for these key experiments are outlined below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a protein (bromodomain).
-
Sample Preparation : The purified bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into an injection syringe. Both are in an identical buffer solution.
-
Titration : The inhibitor is injected in small aliquots into the protein solution.
-
Data Acquisition : The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis : The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions in a high-throughput format.
-
Reagents : The assay utilizes donor and acceptor beads that are coated with molecules that will interact with the target proteins. For a bromodomain assay, this typically involves a biotinylated histone peptide and a GST-tagged bromodomain.
-
Assay Principle : In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.
-
Inhibition : When an inhibitor like this compound is present, it binds to the bromodomain and prevents its interaction with the histone peptide. This separates the beads, leading to a decrease in the AlphaScreen signal.
-
Data Analysis : The IC50 value is determined by measuring the signal at various inhibitor concentrations.
BROMOscan™
BROMOscan is a competitive binding assay that measures the ability of a compound to displace a ligand from a panel of bromodomains.
-
Assay Principle : The assay uses DNA-tagged bromodomains that are captured on a solid support. A fluorescently labeled ligand that binds to the bromodomain is then added.
-
Competition : The test compound (this compound) is added at various concentrations to compete with the fluorescent ligand for binding to the bromodomain.
-
Detection : The amount of fluorescent ligand that remains bound to the bromodomain is quantified.
-
Data Analysis : The results are used to determine the Kd of the test compound for each bromodomain in the panel.
Signaling Pathway and Mechanism of Action
TRIM24 and BRPF1 are involved in the epigenetic regulation of gene transcription. TRIM24 can act as a transcriptional co-regulator and has been shown to interact with various nuclear receptors.[1] BRPF1 is a core component of several histone acetyltransferase (HAT) complexes, which are responsible for acetylating histone tails, a mark generally associated with active gene transcription.[1] By inhibiting the bromodomains of TRIM24 and BRPF1, this compound prevents these proteins from recognizing their acetylated lysine binding partners, thereby modulating their downstream signaling and gene regulatory functions.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent and highly selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its unique selectivity profile, with minimal cross-reactivity against the BET family and other bromodomains, makes it an invaluable chemical probe for elucidating the specific roles of TRIM24 and BRPF1 in health and disease. The comprehensive characterization of its binding affinities and the availability of robust experimental protocols provide a solid foundation for its use in target validation and drug discovery efforts.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating Target Engagement of IACS-9571: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1), with other relevant molecules. The following sections detail the experimental data and methodologies used to validate the target engagement of these compounds, offering a clear perspective on their performance and potential applications in research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators. This data is essential for evaluating the potency, affinity, and cellular activity of these molecules.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | TRIM24 | AlphaScreen | 8[1] | 31 (ITC)[1] |
| BRPF1 | - | - | 14 (ITC)[1] | |
| Compound 34 | TRIM24 | AlphaScreen | 430[2] | 222 (ITC)[2][3] |
| BRPF1 | AlphaScreen | 340[2] | 137 (ITC)[2][3] | |
| IACS-6558 | TRIM24 | AlphaScreen | >1000 | - |
| dTRIM24 | TRIM24 | Ligand Displacement | Comparable to this compound | - |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.[4] Kd: Dissociation constant. A lower value indicates a higher binding affinity.[4] ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Target Engagement and Activity
| Compound | Target | Assay Type | EC50 (nM) |
| This compound | TRIM24 | AlphaLISA | 50[1] |
| Compound 34 | BRPF1 | NanoBRET | 200 |
EC50: Half-maximal effective concentration in a cell-based assay. A lower value indicates greater cellular potency. NanoBRET: NanoBioluminescence Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
AlphaScreen™ Biochemical Assay
Purpose: To determine the in vitro inhibitory potency (IC50) of compounds against the interaction between the TRIM24 or BRPF1 bromodomain and a histone peptide.
Principle: AlphaScreen is a bead-based, non-radioactive assay that measures the proximity of two molecules.[5] A donor bead and an acceptor bead are brought into close proximity through a biological interaction (e.g., protein-peptide binding).[5] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[5] An inhibitor that disrupts this interaction will reduce the signal.[5]
Protocol:
-
Reagents:
-
Recombinant His-tagged TRIM24 or BRPF1 bromodomain.
-
Biotinylated histone H3 peptide (e.g., H3K23ac).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.[6]
-
Test compounds serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 5 µL of assay buffer containing the His-tagged bromodomain (final concentration, e.g., 10 nM) to each well.[6]
-
Add 20 nL of test compound solution.
-
Add 5 µL of assay buffer containing the biotinylated histone peptide (final concentration, e.g., 10 nM).[6]
-
Incubate for 60 minutes at room temperature.[6]
-
Add 10 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each) in assay buffer.[6]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
AlphaLISA® Cellular Target Engagement Assay
Purpose: To measure the ability of a compound to disrupt the interaction between TRIM24 and endogenous histone H3 within a cellular context (EC50).
Principle: This assay is an adaptation of the AlphaScreen technology for use with cell lysates.[7] It quantifies the proximity of an ectopically expressed tagged-TRIM24 and endogenous histone H3.[7]
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells stably expressing FLAG-tagged TRIM24 PHD-bromodomain in a 384-well plate.
-
Treat cells with serially diluted test compounds for 2 hours.[1]
-
-
Lysis and Assay:
-
Lyse the cells using a specific lysis buffer.
-
Add a mixture containing biotinylated anti-Histone H3 antibody, Streptavidin-coated Donor beads, and anti-FLAG Acceptor beads.
-
Incubate for 90 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Purpose: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a compound and its target protein.
Principle: ITC measures the heat change that occurs when two molecules interact.[8] A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., TRIM24 bromodomain), and the heat released or absorbed is measured.[8]
Protocol:
-
Sample Preparation:
-
Purify the recombinant TRIM24 or BRPF1 bromodomain.
-
Prepare a solution of the protein (e.g., 10 µM) in a suitable buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 2 mM TCEP).[9]
-
Prepare a solution of the test compound (e.g., 100-300 µM) in the identical buffer.[9] It is critical that the buffers are identical to minimize heats of dilution.[8]
-
Degas both solutions before use.[8]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway involving TRIM24 and BRPF1, and a typical experimental workflow for validating target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
IACS-9571: A Comparative Analysis in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1), against established therapeutic agents for leukemia. The information presented is based on publicly available preclinical data, primarily from studies involving the MOLM-13 acute myeloid leukemia (AML) cell line.
Executive Summary
This compound is an investigational epigenetic modulator that targets TRIM24 and BRPF1, proteins implicated in the regulation of gene expression and oncogenesis in various cancers, including leukemia.[1][2] In preclinical leukemia models, this compound demonstrates potent anti-proliferative effects. This guide compares the in vitro efficacy of this compound with standard-of-care agents Venetoclax (a BCL-2 inhibitor), Azacitidine, and Decitabine (hypomethylating agents) in the MOLM-13 cell line. While direct head-to-head comparative studies are not publicly available, an indirect comparison of their potencies can be made based on reported IC50 and EC50 values from separate studies.
Mechanism of Action: this compound
This compound functions by competitively binding to the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated lysine residues on histone tails and other proteins.[3][4] This disruption of "epigenetic reading" interferes with the transcriptional programs that drive leukemic cell proliferation and survival.
-
TRIM24 Inhibition: TRIM24 is a transcriptional co-regulator and has been identified as an E3 ubiquitin ligase.[1][2] Its overexpression is associated with poor prognosis in several cancers. In AML, knockdown of TRIM24 has been shown to suppress tumor growth by modulating the Wnt/GSK-3β/β-catenin signaling pathway.[5]
-
BRPF1 Inhibition: BRPF1 is a scaffolding protein essential for the assembly and activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[6] These complexes are involved in leukemogenesis, and chromosomal translocations involving the MOZ gene are found in a subset of AML patients.[6]
The dual inhibition of TRIM24 and BRPF1 by this compound is hypothesized to have a synergistic anti-leukemic effect by simultaneously targeting multiple oncogenic pathways.
In Vitro Performance Comparison in MOLM-13 Leukemia Cells
The following table summarizes the reported potency of this compound, Venetoclax, Azacitidine, and Decitabine in the MOLM-13 human acute myeloid leukemia cell line. It is crucial to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Target(s) | Parameter | Value (nM) | Reference |
| This compound | TRIM24, BRPF1 | IC50 | 7.6 | [3] |
| EC50 | 50 | [3] | ||
| Venetoclax | BCL-2 | EC50 | 9.0 ± 1.6 | [7] |
| Azacitidine | DNA Methyltransferases | IC50 | 38.04 | [8] |
| Decitabine | DNA Methyltransferases | IC50 | 62.94 | [8] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The data suggests that this compound and Venetoclax exhibit high potency in the low nanomolar range in this specific cell line.
Experimental Protocols
Cell Viability Assay (General Protocol based on CellTiter-Glo®)
This protocol outlines the general steps for determining cell viability using a luminescent-based assay like the CellTiter-Glo® assay, which was reportedly used in some of the cited studies.
Objective: To measure the number of viable cells in culture after treatment with a test compound.
Principle: The assay determines the quantity of ATP present, which is an indicator of metabolically active, viable cells. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the amount of ATP.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Venetoclax, etc.) in culture medium. Add the desired final concentrations of the compounds to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Lysis and Luminescence Reaction: Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from control wells (medium only) from all other readings. Plot the luminescence signal against the compound concentration and determine the IC50 or EC50 values using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: this compound inhibits TRIM24 and BRPF1, disrupting oncogenic gene expression.
Caption: Workflow for determining cell viability after compound treatment.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of TRIM24 suppresses growth and induces apoptosis in acute myeloid leukemia through downregulation of Wnt/GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling TRIM24's Role: A Comparative Analysis of Pharmacological Inhibition versus Genetic Silencing
For researchers, scientists, and drug development professionals, understanding the nuances between targeted protein inhibition and genetic knockdown is critical for advancing novel therapeutics. This guide provides a comprehensive comparison of IACS-9571, a potent small molecule inhibitor of the TRIM24 bromodomain, and the genetic knockdown of the TRIM24 protein. By examining their mechanisms, effects on cellular pathways, and supporting experimental data, this document aims to illuminate the distinct and overlapping consequences of these two widely used research methodologies.
Tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), has emerged as a significant player in epigenetic regulation and a promising therapeutic target in various cancers. Its multifaceted role in gene expression is attributed to its structure, which includes a RING domain with E3 ubiquitin ligase activity, a PHD finger, and a bromodomain that recognizes acetylated lysine residues on histones and other proteins. Overexpression of TRIM24 is correlated with poor prognosis in several cancers, including breast, prostate, and acute myeloid leukemia (AML), making it an attractive target for intervention.[1][2]
This guide delves into a head-to-head comparison of two primary approaches to interrogating TRIM24 function: pharmacological inhibition of its bromodomain using this compound and genetic knockdown of the entire TRIM24 protein.
Mechanism of Action: A Tale of Two Approaches
This compound: A Selective Bromodomain Inhibitor
This compound is a potent and selective chemical probe that targets the bromodomains of TRIM24 and BRPF1.[3][4] It acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the bromodomain and thereby preventing TRIM24 from "reading" acetylated histone marks.[5] This disruption of protein-protein interaction is intended to modulate the transcriptional programs regulated by TRIM24. It is important to note that this compound also exhibits high affinity for the bromodomain of BRPF1, a scaffolding protein involved in histone acetyltransferase complexes.[3][4]
Genetic Knockdown: Silencing the Entire Protein
Genetic knockdown, typically achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR-Cas9 gene editing, results in the depletion of the entire TRIM24 protein. This approach eliminates all functions of TRIM24, including those mediated by its RING, PHD, and bromodomain. Consequently, genetic knockdown provides a broader understanding of the overall cellular dependency on TRIM24.
Head-to-Head Comparison: Quantitative Data
The following tables summarize the key quantitative data comparing the efficacy and cellular effects of this compound and TRIM24 genetic knockdown.
| Parameter | This compound | Reference |
| Target(s) | TRIM24 Bromodomain, BRPF1 Bromodomain | [3][4] |
| IC50 (TRIM24) | 8 nM | [3][6] |
| Kd (TRIM24) | 31 nM | [3][4][7] |
| Kd (BRPF1) | 14 nM | [3][4][7] |
| Cellular EC50 | 50 nM | [4] |
Table 1: Biochemical and Cellular Potency of this compound. This table highlights the high affinity and potency of this compound for its primary targets.
| Phenotype | This compound | TRIM24 Genetic Knockdown | Reference |
| Cell Proliferation | Modest to no effect in some cancer cell lines | Significant reduction | [5][8] |
| Apoptosis | Not consistently observed | Induction of apoptosis | [8][9] |
| Gene Expression | Limited effect on global transcription | Pronounced deregulation of TRIM24 target genes | [8] |
| Chromatin Occupancy | Partial displacement from chromatin | More effective displacement from chromatin | [8] |
Table 2: Comparative Cellular Effects of this compound and TRIM24 Genetic Knockdown. This table illustrates the functional differences observed between pharmacological inhibition of the bromodomain and complete protein depletion.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and TRIM24 knockdown can be attributed to the multifaceted nature of the TRIM24 protein. While this compound only blocks the bromodomain's reader function, genetic knockdown ablates all protein functions, including its E3 ligase activity and interactions mediated by other domains.
Figure 1: TRIM24 Signaling and Intervention Points. This diagram illustrates the central role of TRIM24 in reading histone modifications and interacting with key signaling pathways like ERα and Wnt/β-catenin. It also depicts how this compound and genetic knockdown interrupt TRIM24 function.
The experimental workflow to compare these two modalities typically involves a series of cellular and molecular assays.
Figure 2: Experimental Workflow for Comparison. This flowchart outlines a typical experimental design to compare the effects of this compound and TRIM24 knockdown on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF7, LNCaP, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO). For knockdown experiments, use cells previously transduced with TRIM24 shRNA or a non-targeting control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or utilize TRIM24 knockdown cells as described above.
-
Cell Harvesting: After the desired treatment period (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
-
Cross-linking: Treat cells with this compound or use TRIM24 knockdown cells. Cross-link protein-DNA complexes with 1% formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-TRIM24 antibody overnight. Use IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify TRIM24 binding sites.
Discussion and Conclusion
The comparison between this compound and genetic knockdown of TRIM24 reveals a critical distinction: targeting a single domain of a multi-functional protein may not fully recapitulate the effects of depleting the entire protein. Studies have shown that while this compound can effectively inhibit the TRIM24 bromodomain, it often exhibits only modest anti-proliferative effects on its own.[8] In contrast, genetic knockdown of TRIM24 consistently leads to reduced cell proliferation and increased apoptosis in various cancer models.[8][9]
This disparity suggests that the other domains of TRIM24, such as the RING domain with its E3 ligase activity, play a crucial role in its oncogenic function. For instance, in acute myeloid leukemia, the anti-tumor effects of TRIM24 knockdown are associated with the modulation of the Wnt/GSK-3β/β-catenin signaling pathway.[2] In breast cancer, TRIM24's role in the estrogen receptor α (ERα) transcriptional complex appears to be independent of its bromodomain activity.[10]
The development of proteolysis-targeting chimeras (PROTACs) for TRIM24, such as dTRIM24, further underscores this point. These degraders, which induce the degradation of the entire TRIM24 protein, have been shown to phenocopy the effects of genetic knockout and are more effective at displacing TRIM24 from chromatin and altering gene expression compared to this compound.[8][10][11]
References
- 1. TRIM24 is an oncogenic transcriptional activator in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of TRIM24 suppresses growth and induces apoptosis in acute myeloid leukemia through downregulation of Wnt/GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Histone Peptide Binding Specificity and Small-Molecule Ligands for the TRIM33α and TRIM33β Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
IACS-9571 vs. BET Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed comparison of the efficacy and mechanisms of IACS-9571, a selective inhibitor of TRIM24 and BRPF1, and the broader class of Bromodomain and Extra-Terminal (BET) inhibitors, which target BRD2, BRD3, BRD4, and BRDT. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these distinct epigenetic modulators.
Mechanism of Action: Distinct Targets on the Epigenetic Machinery
This compound is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1)[1][2][3]. It exhibits high selectivity for these targets over the BET family of bromodomains[4]. TRIM24 and BRPF1 are involved in the regulation of gene expression and have been implicated in various cancers[1][2]. BRPF1 is a scaffold protein essential for the assembly of histone acetyltransferase (HAT) complexes, while TRIM24 has been linked to poor prognosis in several cancers and acts as a dual "reader" of histone marks[1][3].
In contrast, BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, leading to the suppression of key oncogenes, most notably MYC[5][6][7][8]. BRD4, the most extensively studied BET protein, plays a crucial role in recruiting the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers of target genes, thereby activating transcription[6][9].
dot
Figure 1. Mechanism of Action of this compound and BET Inhibitors.
Comparative Efficacy: A Nuanced Picture
Direct comparative studies of the efficacy of this compound and BET inhibitors in the same cancer models are limited. The available data suggests that their anti-cancer effects are context-dependent and likely differ in potency and breadth.
This compound: Modest Anti-Proliferative Effects as a Monotherapy
Preclinical studies indicate that this compound, as a single agent, has not demonstrated strong anti-proliferative effects in several cancer cell lines. For instance, in MCF-7 breast cancer cells, this compound did not affect cell growth[10]. Similarly, in the MOLM-13 acute myeloid leukemia cell line, this compound showed a lesser effect on cell growth compared to a proteolysis-targeting chimera (PROTAC) derived from it[10]. This suggests that simple bromodomain inhibition of TRIM24 may not be sufficient to induce a robust anti-cancer response in these contexts[10]. However, this compound has shown anti-proliferative activity in some prostate cancer cell lines, albeit with IC50 values in the micromolar range[4].
A notable area of efficacy for this compound is in the context of HIV-1 latency, where it has been shown to act as a latency-reversing agent, suggesting a role in modulating viral gene expression[11].
BET Inhibitors: Broad Anti-Proliferative Activity
In contrast, a large body of preclinical evidence supports the potent anti-proliferative activity of BET inhibitors across a wide range of hematological malignancies and solid tumors. This is largely attributed to their ability to suppress the expression of the MYC oncogene, leading to cell cycle arrest and apoptosis[6][8]. Numerous studies have demonstrated the efficacy of BET inhibitors like JQ1 and OTX015 in reducing cell viability and inhibiting tumor growth in xenograft models of various cancers, including leukemia, lymphoma, multiple myeloma, and breast cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of BET inhibitors.
Table 1: this compound In Vitro and Cellular Activity
| Target/Assay | Metric | Value | Reference |
| TRIM24 | IC50 | 8 nM | [4] |
| TRIM24 | Kd | 31 nM | [2][4] |
| BRPF1 | Kd | 14 nM | [2][4] |
| Cellular Target Engagement (HeLa) | EC50 | 50 nM | [1][4] |
| CWR22R (Prostate Cancer) | IC50 | 10.82 µM | [4] |
| LNCaP (Prostate Cancer) | IC50 | 12.15 µM | [4] |
| LNCaP C4-2B (Prostate Cancer) | IC50 | 13.63 µM | [4] |
Table 2: Selected BET Inhibitors In Vitro Activity
| Inhibitor | Cell Line | Metric | Value | Reference |
| JQ1 | MM.1S (Multiple Myeloma) | GI50 | 119 nM | |
| JQ1 | Raji (Burkitt's Lymphoma) | GI50 | 258 nM | |
| OTX015 | MOLM-13 (AML) | IC50 | 111 nM | |
| OTX015 | MV-4-11 (AML) | IC50 | 34 nM | |
| I-BET762 | LNCaP (Prostate Cancer) | IC50 | ~200 nM |
Note: GI50 and IC50 values are highly dependent on the assay and cell line used and should be compared with caution.
Experimental Protocols
AlamarBlue Cell Viability Assay
This assay is commonly used to assess the anti-proliferative effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a BET inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader[12][13][14][15][16].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the compound concentration to determine the IC50 value.
dot
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myc - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. allevi3d.com [allevi3d.com]
- 15. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
IACS-9571: A Comparative Analysis of Binding Affinity for TRIM24 and BRPF1 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the dual inhibitor IACS-9571 for its two primary targets, Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). The information presented is supported by experimental data to aid in the evaluation of this chemical probe for in vitro and in vivo studies.
Quantitative Data Summary
This compound is a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains.[1][2][3][4] The following table summarizes the key binding affinity and potency values derived from in vitro assays.
| Parameter | Target Protein | Value (nM) | Assay Type | Reference |
| IC50 | TRIM24 | 8 | Biochemical Assay | [1][2][3][5] |
| Kd | TRIM24 | 31 | Isothermal Titration Calorimetry (ITC) | [6][7][8][9][10] |
| Kd | BRPF1 | 14 | Isothermal Titration Calorimetry (ITC) | [6][7][8][9][10] |
Notably, while this compound demonstrates a lower half-maximal inhibitory concentration (IC50) for TRIM24 in biochemical assays, the direct binding affinity (Kd) as measured by Isothermal Titration Calorimetry (ITC) is approximately two-fold stronger for BRPF1.[6][7][9] This highlights the higher thermodynamic affinity of this compound for the BRPF1 bromodomain compared to TRIM24.
Signaling Pathways
Both TRIM24 and BRPF1 are crucial epigenetic regulators involved in gene expression, and their dysregulation is implicated in various cancers.[6][7]
TRIM24 Signaling: TRIM24 acts as a transcriptional co-regulator. For example, in glioblastoma, oncogenic signaling from the Epidermal Growth Factor Receptor (EGFR) promotes the acetylation of histone H3 at lysine 23 (H3K23ac). TRIM24 recognizes this mark via its bromodomain and subsequently recruits and stabilizes STAT3 on the chromatin, leading to the activation of downstream genes that drive tumorigenesis.[11]
Caption: TRIM24 acts as a signal relay for oncogenic EGFR signaling.
BRPF1 Signaling: BRPF1 is a scaffolding protein essential for the assembly and function of several histone acetyltransferase (HAT) complexes, particularly those involving MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF.[6][12] BRPF1 uses its multiple domains to interact with histones and other complex components, enhancing the acetyltransferase activity of the catalytic subunit (e.g., MOZ) and directing it to specific chromatin locations.[12][13]
Caption: BRPF1 is a key scaffold in MOZ/MORF HAT complexes.
Experimental Protocols
The binding affinities of this compound were determined using established biophysical and biochemical techniques.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[14][15]
Methodology:
-
Sample Preparation: The purified bromodomain of TRIM24 or BRPF1 is placed in the sample cell of the calorimeter. This compound is loaded into the titration syringe. Both the protein and the inhibitor are prepared in an identical, precisely matched buffer to minimize heats of dilution.[16]
-
Titration: A series of small, precise injections of this compound are made into the protein-containing sample cell.
-
Heat Measurement: With each injection, the binding reaction occurs, generating a small amount of heat that is detected by the instrument. As the protein becomes saturated with the inhibitor, the heat signal diminishes with subsequent injections.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd, stoichiometry, and enthalpy.[17]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
AlphaLISA for IC50 Determination
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay used to measure interactions between molecules in a high-throughput format. It is a common method for determining the IC50 of an inhibitor in a competitive binding experiment.
Methodology:
-
Assay Principle: The assay is designed around the interaction between a biotinylated histone peptide (containing an acetylated lysine recognized by the bromodomain) and a GST-tagged TRIM24 bromodomain. Streptavidin-coated "Donor" beads bind the biotinylated peptide, while anti-GST "Acceptor" beads bind the GST-tagged TRIM24. When these components interact, the beads are brought into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. This signal is proportional to the amount of protein-peptide binding.
-
Competitive Inhibition: this compound is added to the reaction at varying concentrations. It competes with the histone peptide for binding to the TRIM24 bromodomain. As the concentration of this compound increases, it displaces the peptide, separating the Donor and Acceptor beads and causing a decrease in the AlphaLISA signal.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding between TRIM24 and the histone peptide.
Caption: Workflow for a competitive AlphaLISA binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. targetmol.cn [targetmol.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
IACS-9571: A Comparative Guide to a High-Affinity TRIM24 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IACS-9571, a potent reference compound for the inhibition of the Tripartite Motif Containing 24 (TRIM24) protein. We will objectively evaluate its performance against alternative compounds, supported by experimental data, and provide detailed protocols for key assays.
Introduction to TRIM24: A Multifunctional Epigenetic Regulator
Tripartite Motif Containing 24 (TRIM24), also known as Transcriptional Intermediary Factor 1α (TIF1α), is a complex protein that plays a critical role in gene expression regulation. It is characterized by multiple functional domains, including a RING finger with E3 ubiquitin ligase activity and a C-terminal Plant Homeodomain (PHD) and bromodomain (BRD) cassette.[1][2][3] This dual-domain cassette acts as an epigenetic "reader," recognizing and binding to specific post-translational modifications on histone tails, such as acetylated lysine (KAc).[4][5]
Overexpression of TRIM24 is strongly correlated with poor prognosis in a variety of cancers, including breast, glioblastoma, and colorectal cancer.[1][2][3] Its oncogenic functions are diverse; it can act as a co-activator for key transcription factors like the Estrogen Receptor (ERα) and STAT3, and it can influence major signaling pathways such as PI3K/Akt and Wnt/β-catenin.[2][4][6][7] This central role in cancer biology makes the TRIM24 bromodomain a compelling target for therapeutic intervention.
This compound: A Potent and Selective Reference Inhibitor
This compound is a high-affinity, selective, and cell-permeable dual inhibitor of the TRIM24 and BRPF1 bromodomains.[8][9] Developed through structure-guided design, it serves as a high-quality chemical probe for investigating the biological functions of these bromodomains both in vitro and in vivo.[9] Its potency is demonstrated by low nanomolar affinity and cellular activity.[8][9]
Performance Comparison: this compound vs. Alternatives
The efficacy of a chemical probe is best understood in the context of available alternatives. Here, we compare this compound to two distinct compounds: a less potent small-molecule inhibitor from a different chemical series (BRPF1B/TRIM24-IN-1 , also known as Compound 34) and a heterobifunctional protein degrader (dTRIM24 ) that induces the complete removal of the TRIM24 protein.[1][10][11][12]
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound and its comparators.
| Compound Name | Type | Target(s) | Binding Affinity (Kd) for TRIM24 | Biochemical Potency (IC50) for TRIM24 | Cellular Activity (EC50) |
| This compound | Small Molecule Inhibitor | TRIM24, BRPF1 | 31 nM (ITC)[9] | 7.6 nM (AlphaScreen)[9] | 50 nM (AlphaLISA)[9] |
| BRPF1B/TRIM24-IN-1 | Small Molecule Inhibitor | TRIM24, BRPF1, BRPF2 | 222 nM (ITC)[1][12] | 430 nM (AlphaScreen)[12] | >10 µM (Cell Viability)[1][3][12] |
| dTRIM24 | PROTAC Degrader | TRIM24 | 337.7 nM (Ligand Displacement IC50)[13] | Not Applicable | Max degradation at 5 µM[14] |
Key Insights from Comparison:
-
Potency: this compound is significantly more potent than BRPF1B/TRIM24-IN-1, exhibiting approximately 7-fold higher binding affinity and over 50-fold greater biochemical potency.[1][9][12]
-
Mechanism of Action: While this compound and BRPF1B/TRIM24-IN-1 function by occupying the bromodomain's acetyl-lysine binding pocket (inhibition), dTRIM24 functions by recruiting the VHL E3 ubiquitin ligase to the TRIM24 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[11]
-
Phenotypic Effects: Studies have shown that simple bromodomain inhibition by this compound is not always sufficient to produce a strong anti-proliferative effect in cancer cells.[5][11] In contrast, the complete removal of the protein via the degrader dTRIM24 leads to a more pronounced suppression of cancer cell growth, highlighting that the non-bromodomain functions of TRIM24 are also critical to its oncogenic activity.[10][11][15]
Mandatory Visualizations
Signaling Pathways and Mechanisms
Experimental Protocols
Detailed methodologies for the key assays used to characterize TRIM24 inhibitors are provided below.
Biochemical Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between the TRIM24 bromodomain and an acetylated histone peptide in a biochemical setting.[16][17][18]
-
Principle: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is a bead-based assay. A Donor bead is coated with Streptavidin, and an Acceptor bead is coated with Nickel-NTA chelate. A biotinylated histone H4 peptide (acetylated) binds to the Donor bead, while a His-tagged TRIM24 bromodomain protein binds to the Acceptor bead. When TRIM24 binds the peptide, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt the TRIM24-peptide interaction, separating the beads and causing a loss of signal.
-
Materials:
-
His-tagged recombinant TRIM24 protein (PHD-BRD fragment)
-
Biotinylated, acetylated histone peptide (e.g., H3K23ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
Test compounds (this compound) serially diluted in DMSO
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
-
Protocol:
-
Prepare a master mix of His-TRIM24 protein and biotinylated-peptide in Assay Buffer.
-
Dispense the protein-peptide mix into the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Use DMSO as a negative control. Incubate for 15-30 minutes at room temperature.
-
Prepare a suspension of Ni-NTA Acceptor beads in Assay Buffer and add to each well. Incubate for 30-60 minutes at room temperature.
-
Prepare a suspension of Streptavidin Donor beads in Assay Buffer (in the dark) and add to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow the signal to stabilize.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (AlphaLISA)
This assay measures the ability of a compound to enter cells and disrupt the interaction between TRIM24 and its endogenous chromatin binding partners.[19][20][21]
-
Principle: The AlphaLISA (Luminescent Immunoassay) format is adapted for cell lysates. An antibody recognizing endogenous TRIM24 is conjugated to Acceptor beads, while a biotinylated antibody recognizing a histone mark (or a general histone protein) binds to Streptavidin-Donor beads. In cell lysate, if TRIM24 is bound to histones, the beads are brought into proximity, generating a signal. A cell-permeable inhibitor will displace TRIM24 from chromatin, reducing the signal.
-
Materials:
-
HeLa or other suitable cancer cell line
-
Test compounds (this compound)
-
AlphaLISA Lysis Buffer (PerkinElmer #AL003C)
-
AlphaLISA Acceptor beads conjugated to an anti-TRIM24 antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-Histone H3 antibody
-
384-well white opaque microplates
-
-
Protocol:
-
Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Treat cells with serially diluted test compound or DMSO control for a defined period (e.g., 4-24 hours).
-
Aspirate the culture medium and wash cells with PBS.
-
Lyse the cells by adding AlphaLISA Lysis Buffer and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer a small volume (e.g., 5 µL) of the cell lysate to a 384-well analysis plate.
-
Add a mix of the anti-TRIM24 Acceptor beads and the biotinylated anti-Histone H3 antibody. Incubate for 60 minutes at room temperature.
-
Add Streptavidin-Donor beads (in the dark) and incubate for a further 30-60 minutes.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate EC50 values from the resulting dose-response curves.
-
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23][24][25]
-
Principle: A solution of the ligand (e.g., this compound) is titrated in small, precise injections into a sample cell containing the macromolecule (TRIM24 protein). The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse that is integrated to determine the heat change. As the protein becomes saturated, the heat change diminishes, resulting in a binding isotherm that can be fitted to a binding model.
-
Materials:
-
Highly purified, concentrated TRIM24 protein (dialyzed extensively against the final buffer).
-
This compound compound of known concentration.
-
ITC Buffer: A buffer with a low ionization enthalpy is recommended (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The exact same buffer must be used for both the protein and the ligand to avoid heats of dilution.
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
-
-
Protocol:
-
Prepare the protein sample (e.g., 10-20 µM TRIM24) and the ligand sample (e.g., 100-200 µM this compound) in the exact same, degassed ITC buffer. The ligand concentration should be 10-20 times that of the protein.[24]
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe, following the instrument's instructions to avoid introducing air bubbles.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed, number of injections (e.g., 19-20), and injection volume (e.g., 2 µL).
-
Perform an initial control titration by injecting the ligand into buffer alone to measure the heat of dilution.
-
Run the main experiment by titrating the ligand into the protein solution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using the instrument's software (e.g., Origin) by fitting it to a suitable binding model (e.g., 'one set of sites') to determine the Kd, n, and ΔH.
-
Conclusion
This compound stands as an excellent reference compound for the study of TRIM24 bromodomain function due to its high potency, selectivity, and demonstrated cellular activity. However, comparative analysis with alternative modalities, particularly PROTAC degraders like dTRIM24, reveals important biological insights. While this compound effectively validates target engagement with the bromodomain, the superior anti-proliferative effects of dTRIM24 suggest that targeting the entire TRIM24 protein for degradation may be a more effective therapeutic strategy.[11] The choice between an inhibitor and a degrader will depend on the specific research question: this compound is ideal for dissecting the specific role of the bromodomain, whereas dTRIM24 is a powerful tool for understanding the consequences of complete loss of TRIM24 function.
References
- 1. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dTRIM24 | TRIM24 PROTAC | Probechem Biochemicals [probechem.com]
- 14. dTRIM 24 | Active Degraders | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 23. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-9571 in Patient-Derived Xenografts: A Comparative Analysis of a Novel Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IACS-9571's Potential in Patient-Derived Xenograft Models Against Alternative Therapies, Supported by Experimental Data.
The landscape of cancer therapy is continually evolving, with a significant focus on epigenetic modulators that can reprogram the transcriptional landscape of tumor cells. This compound, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), has emerged as a promising chemical probe for dissecting the roles of these epigenetic readers in cancer. This guide provides a comprehensive validation of the therapeutic potential of the this compound scaffold in patient-derived xenograft (PDX) models, a preclinical platform that more faithfully recapitulates the heterogeneity of human tumors.
While direct experimental data on this compound in PDX models is not yet publicly available, this guide presents compelling evidence from a closely related proteolysis-targeting chimera (PROTAC) degrader, dTRIM24, which is constructed from an this compound derivative. The performance of this next-generation molecule in PDX-derived models is compared with established alternative therapies, specifically BET bromodomain inhibitors, offering valuable insights into the potential of targeting the TRIM24/BRPF1 axis in a clinically relevant setting.
Comparative Efficacy in Patient-Derived Xenograft Models
The following table summarizes the available quantitative data on the efficacy of the this compound-derived degrader, dTRIM24, and the alternative BET inhibitor, JQ1, in patient-derived xenograft models of breast cancer.
| Compound | Model System | Cancer Type | Key Findings | Reference |
| dTRIM24 (derived from this compound) | PDX-derived tumorspheres | Metaplastic Breast Cancer (MpBC) & Triple-Negative Breast Cancer (TNBC) | Significant loss of cell viability in all four MpBC PDX tumorspheres and two of four non-MpBC TNBC PDX tumorspheres treated with dTRIM24 compared to an inactive control.[1][2][3][4][5] | Shah et al., 2021 |
| JQ1 (Alternative BET Inhibitor) | PDX in vivo | Triple-Negative Breast Cancer (TNBC) | JQ1 treatment suppressed the growth of TNBC PDX tumors. At the conclusion of the study, the average final tumor size was smaller in JQ1-treated mice compared to vehicle-treated animals.[6] | |
| JQ1 (Alternative BET Inhibitor) | PDX in vivo | Triple-Negative Breast Cancer (TNBC) | Two weeks of JQ1 treatment efficiently inhibited the growth of established patient-derived primary human TNBC xenografts.[7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Workflow for a PDX efficacy study.
Caption: this compound and alternatives in PDX.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.[8] The tissue is transported in a sterile medium on ice.
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³).[8] These fragments are then implanted, either subcutaneously into the flank or orthotopically into the relevant organ of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).[8][9]
-
Tumor Growth and Passaging: The mice are monitored for tumor growth. Once a tumor reaches a volume of approximately 1,500 mm³, it is harvested and can be passaged into subsequent generations of mice for expansion.[8] For efficacy studies, tumors are typically used at early passages (≤F5) to maintain the characteristics of the original patient tumor.[8]
In Vivo Drug Efficacy Study in PDX Models
-
Animal Selection and Tumor Implantation: A cohort of immunocompromised mice is implanted with tumor fragments from a specific PDX model.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: V = (length x width²)/2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[9]
-
Treatment Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle control.
-
Data Collection: Tumor volume and mouse body weight are measured at regular intervals (e.g., twice weekly) throughout the study.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined endpoint volume or after a specified duration. Key efficacy endpoints include tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups, and overall survival.
-
Tissue Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or molecular analysis to assess target engagement.
Conclusion
The data from the this compound-derived degrader, dTRIM24, in PDX-derived tumorspheres provides a strong rationale for the continued investigation of targeting the TRIM24/BRPF1 axis in clinically relevant preclinical models. While direct in vivo efficacy data for this compound in PDX models is a critical next step for its validation, the promising results from its derivative, coupled with the demonstrated anti-tumor activity of alternative epigenetic modulators like BET inhibitors in similar models, underscore the potential of this therapeutic strategy. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which will be essential in advancing our understanding of this compound's therapeutic utility and identifying patient populations most likely to benefit from this novel epigenetic inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Functional Genomics of IACS-9571: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IACS-9571, a potent dual inhibitor of the bromodomains of TRIM24 and BRPF1, with alternative approaches for modulating TRIM24 function. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
This compound is a high-affinity chemical probe for the TRIM24 and BRPF1 bromodomains, critical epigenetic readers implicated in cancer.[1][2][3] This guide delves into the functional consequences of this compound treatment compared to a proteolysis-targeting chimera (PROTAC) that induces the degradation of the entire TRIM24 protein, offering a deeper understanding of their distinct mechanisms and therapeutic potential.
Mechanism of Action: Inhibition vs. Degradation
This compound functions by competitively binding to the acetyl-lysine binding pockets of the TRIM24 and BRPF1 bromodomains, thereby inhibiting their ability to recognize and bind to acetylated histone tails.[2][3] This disruption of protein-protein interactions is intended to modulate gene expression programs controlled by these epigenetic readers.
In contrast, dTRIM24 is a heterobifunctional molecule that links a TRIM24-binding moiety (derived from a close analog of this compound) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire TRIM24 protein, not just the inhibition of its bromodomain.[4][5]
Comparative Performance Data
The functional differences between bromodomain inhibition by this compound and protein degradation by dTRIM24 have been interrogated through various functional genomics assays. The following tables summarize key quantitative data from a comparative study in the MOLM-13 acute myeloid leukemia cell line.
Table 1: Effect on TRIM24 Chromatin Localization
| Treatment | Change in TRIM24 Genome-wide Occupancy | Reference |
| This compound | Modest decrease | [4] |
| dTRIM24 | Pronounced decrease | [4] |
Table 2: Impact on Global Proteome
| Treatment | Number of Significantly Depleted Proteins (after 4h) | Key Depleted Protein | Reference |
| This compound | 0 | - | [4][5] |
| dTRIM24 | 1 | TRIM24 | [4][5] |
Table 3: Effect on Gene Expression
| Treatment | Global Transcriptional Changes | Reference |
| This compound | Comparatively ineffectual | [4] |
| dTRIM24 | Marked deregulation of a defined set of gene products | [4] |
Table 4: Anti-proliferative Effects in MOLM-13 Cells
| Treatment | Effect on Cell Growth | Induction of Apoptosis (PARP Cleavage) | Reference |
| This compound | Moderate suppression | - | [4][5] |
| dTRIM24 | Greater suppression than this compound | Enhanced | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the TRIM24 signaling pathway, the distinct mechanisms of this compound and dTRIM24, and the workflows of key experimental methodologies.
TRIM24 and BRPF1 Signaling Pathway
Mechanism of Action: this compound vs. dTRIM24
ChIP-Seq Experimental Workflow
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol was adapted from studies comparing the effects of this compound and dTRIM24 on TRIM24 chromatin occupancy.[4]
-
Cell Treatment and Cross-linking: MOLM-13 cells were treated with either DMSO (vehicle), 2.5 µM this compound, or 2.5 µM dTRIM24. Cells were then cross-linked with 1% formaldehyde to fix protein-DNA interactions.
-
Chromatin Preparation: Nuclei were isolated and the chromatin was sheared into fragments of approximately 200-500 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated overnight with an antibody specific to TRIM24. Protein A/G magnetic beads were used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads were washed to remove non-specifically bound chromatin. The cross-linked protein-DNA complexes were then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links were reversed by heating, and the proteins were digested with proteinase K. The DNA was then purified using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA fragments were prepared for high-throughput sequencing using a standard library preparation kit.
-
Data Analysis: Sequencing reads were aligned to the human reference genome. Peak calling algorithms (e.g., MACS2) were used to identify regions of the genome enriched for TRIM24 binding. For quantitative comparison (ChIP-Rx), a spike-in control of a reference exogenous genome (e.g., from mouse 3T3 cells) was added to each sample before immunoprecipitation to normalize the data.[4]
Quantitative Proteomics using Mass Spectrometry
This protocol outlines the general steps for analyzing changes in the proteome following treatment with this compound or dTRIM24.[4][5]
-
Cell Lysis and Protein Extraction: MOLM-13 cells were treated as described above. Cells were then lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Digestion: The protein concentration was determined, and equal amounts of protein from each sample were digested into peptides, typically using the enzyme trypsin.
-
Peptide Labeling (Optional but recommended for accurate quantification): For comparative analysis, peptides from each condition can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing of samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture was separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments peptides to determine their amino acid sequence and relative abundance.
-
Data Analysis: The raw mass spectrometry data was processed using specialized software (e.g., MaxQuant, Proteome Discoverer). Peptides were identified by matching the fragmentation spectra to a protein sequence database. The relative abundance of proteins between different conditions was calculated based on the intensity of the corresponding peptide signals. Statistical analysis was performed to identify proteins that were significantly up- or down-regulated.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MOLM-13 cells were seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/mL.
-
Compound Treatment: Cells were treated with various concentrations of this compound, dTRIM24, or vehicle control and incubated for the desired time period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
The comparative functional genomics data presented here clearly demonstrate that while this compound is a potent and selective inhibitor of the TRIM24 and BRPF1 bromodomains, its functional impact on gene expression and cell proliferation in certain contexts, such as acute myeloid leukemia, is less pronounced than that of a targeted protein degrader like dTRIM24.[4][5] The ability of dTRIM24 to completely remove the TRIM24 protein leads to a more robust and sustained biological response.
This guide provides researchers with a framework for understanding the different therapeutic modalities targeting TRIM24 and offers detailed experimental protocols to facilitate further investigation into the functional genomics of this important epigenetic regulator. The choice between a small molecule inhibitor and a protein degrader will likely depend on the specific biological question and the desired therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of IACS-9571 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). By objectively comparing its performance with alternative molecules and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating epigenetic signaling pathways and developing novel therapeutics.
Executive Summary
This compound is a high-affinity chemical probe for the bromodomains of TRIM24 and BRPF1, demonstrating low nanomolar efficacy in cellular assays.[1][2] Its primary mechanism of action involves the competitive inhibition of these bromodomains, preventing their interaction with acetylated lysine residues on histone tails and other proteins. This disruption interferes with the downstream signaling pathways regulated by TRIM24 and BRPF1, which are implicated in various cancers. While this compound exhibits high selectivity against the broader bromodomain family, particularly the BET subfamily, it is a dual inhibitor of TRIM24 and BRPF1 and also shows some activity against other BRPF family members, BRPF2 and BRPF3. This guide delves into the quantitative specifics of its binding profile, compares it with other known inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Data Presentation: Quantitative Comparison of Inhibitor Specificity
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other relevant compounds against their primary targets and key off-targets.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Target | Assay Type | Value | Reference |
| TRIM24 | IC50 (AlphaScreen) | 8 nM | [3][4] |
| TRIM24 | Kd (ITC) | 31 nM | [2][4][5][6] |
| BRPF1 | Kd (ITC) | 14 nM | [2][4][5][6] |
| HeLa Cells | EC50 (AlphaLISA) | 50 nM | [2] |
Table 2: Selectivity Profile of this compound Against Other Bromodomains
| Off-Target | Selectivity vs. TRIM24 | Value (Kd or Fold-Selectivity) | Reference |
| BRPF2 | 9-fold | - | [4][5] |
| BRPF3 | 21-fold | - | [4][5] |
| BRD4 (BET) | >7,700-fold | - | [4][5] |
Table 3: Comparison of this compound with Other TRIM24 and BRPF1 Inhibitors
| Compound | Primary Target(s) | Kd (TRIM24) | Kd (BRPF1) | Key Features | Reference |
| This compound | TRIM24, BRPF1 | 31 nM | 14 nM | Potent dual inhibitor | [2][4][5][6] |
| Compound 34 | TRIM24, BRPF1 | 222 nM | 137 nM | Dual inhibitor | [7][8][9][10] |
| dTRIM24 | TRIM24 (Degrader) | - | - | Selective TRIM24 degrader | [11][12] |
| GSK5959 | BRPF1 | - | IC50: 80 nM | Selective BRPF1 inhibitor | [13][14][15] |
| OF-1 | BRPF1 | - | Kd: 100 nM | Pan-BRPF inhibitor | [1] |
| NI-57 | BRPF1 | - | Kd: 31 nM | Pan-BRPF inhibitor | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: TRIM24 Signaling Pathways and Point of Inhibition by this compound.
Caption: BRPF1's Role in Histone Acetylation and Inhibition by this compound.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GSK 5959 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
IACS-9571 vs. I-BET151: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of epigenetic cancer therapies, two molecules, IACS-9571 and I-BET151, have emerged as noteworthy investigational compounds. While both modulate gene expression through interactions with bromodomains, they exhibit distinct target specificities, mechanisms of action, and consequently, different preclinical profiles. This guide provides an objective comparison of this compound and I-BET151, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of novel cancer treatments.
At a Glance: Key Differences
| Feature | This compound | I-BET151 |
| Primary Targets | TRIM24 (Tripartite motif-containing protein 24), BRPF1 (Bromodomain and PHD finger-containing protein 1) | BRD2, BRD3, BRD4 (Bromodomain and Extra-Terminal domain family) |
| Mechanism of Action | Selective dual inhibitor of non-BET bromodomains | Pan-inhibitor of BET family bromodomains |
| Reported Biological Activity | Potent target engagement, but limited direct anti-proliferative effects as a single agent in some contexts.[1] | Broad anti-proliferative and pro-apoptotic activity across various cancer types.[2][3] |
| Selectivity | High selectivity for TRIM24/BRPF1 over BET bromodomains (>7,700-fold vs. BRD4).[4] | Broadly targets BRD2, BRD3, and BRD4.[5][6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and I-BET151, providing a snapshot of their potency and activity in various assays.
Table 1: this compound In Vitro Activity
| Target/Assay | Metric | Value | Reference |
| TRIM24 | IC50 | 8 nM | [4] |
| TRIM24 | Kd | 31 nM | [7][8] |
| BRPF1 | Kd | 14 nM | [7][8] |
| Cellular Target Engagement | EC50 | 50 nM | [7] |
Table 2: I-BET151 In Vitro Activity
| Target | Metric | Value | Reference |
| BRD2 | pIC50 | 6.3 | [5] |
| BRD3 | pIC50 | 6.6 | [5] |
| BRD4 | pIC50 | 6.1 | [5] |
| BRD2 (cell-free) | IC50 | 0.5 µM | [6] |
| BRD3 (cell-free) | IC50 | 0.25 µM | [6] |
| BRD4 (cell-free) | IC50 | 0.79 µM | [6] |
Table 3: I-BET151 Cellular Activity (IC50) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 15-192 | [6] |
| MOLM13 | Acute Myeloid Leukemia | 15-192 | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia | 15-192 | [6] |
| NOMO1 | Acute Myeloid Leukemia | 15-192 | [6] |
| H929 | Multiple Myeloma | Induces G0 arrest at 1 µM | [5] |
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and I-BET151 translate to their engagement in different signaling pathways.
I-BET151, as a pan-BET inhibitor, primarily functions by displacing BRD4 from chromatin, thereby downregulating the transcription of key oncogenes such as MYC. This disruption of BET protein-mediated transcription leads to cell cycle arrest and apoptosis in susceptible cancer cells. The mechanism of I-BET151 also involves the modulation of other critical pathways, including NF-κB, Notch, and Hedgehog signaling.[2][3]
Caption: I-BET151 inhibits BRD4 binding to acetylated histones, downregulating MYC transcription.
In contrast, this compound targets TRIM24 and BRPF1. TRIM24 is a transcriptional co-regulator with E3 ubiquitin ligase activity, and its overexpression is linked to poor prognosis in several cancers. BRPF1 is a scaffold protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes. By inhibiting the bromodomains of TRIM24 and BRPF1, this compound is designed to disrupt their roles in chromatin organization and gene regulation. However, studies have suggested that potent inhibition of these bromodomains by this compound does not consistently translate to a direct anti-proliferative effect in cancer cells when used as a monotherapy.[1]
Caption: this compound inhibits TRIM24 and BRPF1 binding to histones, altering gene expression.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound or I-BET151 on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or I-BET151 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9][10]
Caption: Workflow for a typical MTT-based cell viability assay.
Western Blotting
This protocol outlines the general steps for analyzing protein expression changes induced by this compound or I-BET151.
-
Cell Lysis: Treat cells with the desired concentration of inhibitor for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MYC, anti-TRIM24, or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
In Vivo Xenograft Studies
This protocol provides a general outline for evaluating the in vivo efficacy of these inhibitors.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or I-BET151 via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Analysis: Analyze the tumor growth inhibition and any observed toxicities. Tumors can be harvested for further analysis (e.g., immunohistochemistry or western blotting).[13][14][15]
Conclusion
This compound and I-BET151 represent two distinct approaches to targeting bromodomain-mediated gene regulation in cancer. I-BET151, as a pan-BET inhibitor, has demonstrated broad anti-cancer activity in preclinical models, primarily through the suppression of key oncogenic drivers like MYC. Its mechanism of action is relatively well-characterized, and a significant amount of data on its cellular effects is available.
This compound, on the other hand, offers a more targeted approach by selectively inhibiting the non-BET bromodomains of TRIM24 and BRPF1. While it exhibits high potency and selectivity for its targets, its direct anti-proliferative effects as a single agent appear to be context-dependent. This suggests that its therapeutic potential may lie in combination strategies or in specific cancer types with a clear dependency on TRIM24 or BRPF1 bromodomain function.
For researchers, the choice between these two inhibitors will depend on the specific biological question being addressed. I-BET151 is a valuable tool for studying the broader consequences of BET inhibition, while this compound provides a unique opportunity to dissect the roles of TRIM24 and BRPF1 in cancer biology. Further head-to-head studies in relevant cancer models are warranted to fully elucidate the comparative efficacy and potential clinical applications of these two promising epigenetic modulators.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IACS-9571: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plan for IACS-9571, a potent and selective dual inhibitor of TRIM24 and BRPF1 bromodomains.
This compound is a chemical probe used in research and should be handled with care, assuming it is hazardous until comprehensive toxicological data is available.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C₃₂H₄₂N₄O₈S |
| Molecular Weight | 642.77 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This is a general guideline and must be adapted to comply with the specific protocols of your institution and local hazardous waste regulations.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always refer to the manufacturer's SDS. This document contains detailed information on hazards, handling, and disposal.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Classification: this compound should be classified as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name ("this compound"), concentration (if in solution), and any associated hazard symbols as required by your institution.
-
Storage of Waste: Store the hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[4]
-
Contact EHS for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet and your institution's established safety protocols. Always prioritize safety and consult with your environmental health and safety department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IACS-9571
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the potent and selective TRIM24 and BRPF1 bromodomain inhibitor, IACS-9571. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
While this compound is shipped as a non-hazardous chemical for research purposes, its full toxicological properties have not been extensively studied. Therefore, it is imperative to handle it with the utmost care, assuming it is a potent and potentially hazardous substance. This guide synthesizes information from available safety data sheets for similar compounds and general laboratory best practices.
Essential Safety and Handling Data
The following table summarizes key quantitative data and recommendations for the safe handling and storage of this compound.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves (e.g., nitrile). | [1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | [1] |
| Respiratory Protection | A suitable respirator should be used when handling the powder outside of a certified chemical fume hood. | [1] |
| Storage Conditions | ||
| Solid Powder | Store at -20°C for long-term storage (years) and 4°C for short-term storage (months). | [2] |
| In Solvent | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][3][4] |
| Solution Preparation | ||
| Recommended Solvents | DMSO is a common solvent for creating stock solutions. | [2] |
| Sterilization | For sterile applications, filter the final working solution through a 0.22 µm sterile filter. Do not autoclave. | [4] |
| Emergency Procedures | ||
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. | [1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. | [1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. | [1] |
Experimental Protocol: Safe Handling Workflow
This step-by-step guide outlines the procedural workflow for handling this compound from receipt to disposal.
1. Receiving and Initial Inspection:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area or a chemical fume hood.
- Verify that the container is properly labeled and sealed.
2. Storage:
- Store the solid compound in a tightly sealed container in a freezer at the recommended temperature (-20°C for long-term).
- For solutions, store in clearly labeled, sealed vials in a freezer at the appropriate temperature (-80°C or -20°C).
- Maintain an accurate inventory of the compound, including the amount and date received.
3. Preparation of Stock Solutions:
- All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
- Use a calibrated balance to weigh the desired amount of this compound.
- Prepare the stock solution by dissolving the powder in the appropriate solvent (e.g., DMSO).
- Ensure the solution is fully dissolved before use. Gentle warming or vortexing may be required.
- Clearly label the stock solution container with the compound name, concentration, solvent, and date of preparation.
4. Use in Experiments:
- When diluting the stock solution to working concentrations, perform the dilutions in a chemical fume hood or on a benchtop with appropriate local exhaust ventilation.
- Always wear the recommended PPE during experimental procedures involving this compound.
- Avoid direct contact with the skin, eyes, and clothing.
5. Waste Disposal:
- All waste materials contaminated with this compound, including pipette tips, tubes, and empty vials, should be considered chemical waste.
- Dispose of liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
- Solid waste should be collected in a separate, labeled hazardous waste container.
- Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Handling Workflow
The following diagram illustrates the key stages in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
